3-Bromo-6-fluoro-2-hydrazineylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-6-fluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXHIIDZEMZDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375259-09-7 | |
| Record name | 3-bromo-6-fluoro-2-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-6-fluoro-2-hydrazineylpyridine chemical properties
Topic: 3-Bromo-6-fluoro-2-hydrazineylpyridine: A Bifunctional Heterocyclic Linchpin Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Executive Summary: The Strategic Value of the Scaffold
3-Bromo-6-fluoro-2-hydrazineylpyridine represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Unlike simple hydrazinyl pyridines, this trisubstituted core offers three distinct vectors for chemical elaboration, making it an ideal precursor for fragment-based drug discovery (FBDD) and the synthesis of fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines .[1]
Its strategic value lies in its orthogonal reactivity :
-
The Hydrazine Warhead (C2): Enables rapid cyclization to fused ring systems.
-
The Bromine Handle (C3): A pre-installed site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
The Fluorine Handle (C6): An activated site for late-stage Nucleophilic Aromatic Substitution (
), allowing the introduction of solubility-enhancing groups (e.g., morpholines, piperazines) after the core skeleton is built.[1]
Chemical Identity & Physicochemical Profile
| Property | Data / Prediction |
| IUPAC Name | 3-Bromo-6-fluoro-2-hydrazinylpyridine |
| Molecular Formula | |
| Molecular Weight | 205.01 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 145–155 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in |
| pKa (Hydrazine) | ~3.5–4.0 (Conjugate acid) |
| Storage | 2–8 °C, Hygroscopic, store under inert gas ( |
Structural Insight: The fluorine atom at C6 significantly lowers the basicity of the pyridine ring compared to non-fluorinated analogs, stabilizing the hydrazine moiety against oxidative degradation while simultaneously activating the ring for nucleophilic attacks.
Synthetic Accessibility & Production
The synthesis of this core requires precise regiocontrol to distinguish between the two electrophilic sites (C2 and C6) of the precursor, 3-bromo-2,6-difluoropyridine .[1]
Regioselectivity Logic
In 3-bromo-2,6-difluoropyridine, nucleophilic attack by hydrazine can occur at C2 or C6.[1]
-
C2 Attack (Desired): Activated by the ring nitrogen and the inductive electron-withdrawing effect (-I) of the adjacent bromine atom.[1]
-
C6 Attack (Undesired): Activated by the ring nitrogen but less sterically hindered.
Experimental control: Conducting the reaction at lower temperatures (
Protocol 1: Synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine
-
Reagents: 3-Bromo-2,6-difluoropyridine (1.0 equiv), Hydrazine hydrate (5.0 equiv), Ethanol (absolute).[1]
-
Setup: 3-neck round-bottom flask equipped with a thermometer and addition funnel.
-
Procedure:
-
Dissolve 3-bromo-2,6-difluoropyridine in Ethanol (5 mL/mmol) and cool to 0 °C in an ice bath.
-
Add Hydrazine hydrate dropwise over 20 minutes, maintaining internal temperature
°C. -
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Note: If C6-regioisomer forms, it often remains in the mother liquor during crystallization.[1]
-
-
Workup:
-
Concentrate the solvent to ~20% volume.
-
Add water to precipitate the product. Filter the solid.[3]
-
Wash with cold water and cold hexanes.
-
Purification: Recrystallization from EtOH/Water or flash chromatography (EtOAc/Hexane) if necessary.
-
The Reactivity Matrix: A Divergent Workflow
The primary utility of this compound is the formation of the 8-fluoro-5-bromo-[1,2,4]triazolo[4,3-a]pyridine scaffold (Note: Numbering changes upon fusion).[1]
Visualizing the Pathway
Figure 1: Divergent synthesis workflow transforming the hydrazine precursor into complex fused heterocycles.
Key Application: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
This reaction is the "engine" of this scaffold. The hydrazine moiety reacts with carboxylic acids, acid chlorides, or orthoesters to close the 5-membered triazole ring.[1]
Mechanism:
-
Acylation: Formation of the hydrazide intermediate.[4]
-
Dehydration: Acid-catalyzed closure of the ring.[1]
Protocol 2: General Cyclization with Carboxylic Acids
This method is ideal for introducing R-groups at the C3 position of the triazole ring.[1]
-
Reagents: 3-Bromo-6-fluoro-2-hydrazineylpyridine (1.0 equiv), Carboxylic Acid (
, 1.1 equiv), (or HATU for milder conditions). -
Procedure (Thermal/Acidic):
-
Mix the hydrazine and carboxylic acid in
(acting as solvent and dehydrating agent). -
Reflux at 80–100 °C for 3–5 hours.
-
Caution: Quench carefully with ice water; neutralize with
. -
Extract with DCM.
-
-
Procedure (Mild/Orthoester):
-
For unsubstituted triazole (R=H): Reflux in Triethyl orthoformate (TEOF) with a catalytic amount of p-TsOH.[1]
-
Orthogonal Functionalization (The "Why")
Once the [1,2,4]triazolo[4,3-a]pyridine core is formed, the halogen handles allow for precise, sequential modification.[1]
Handle 1: The Bromine (C5 in fused system)
-
Reactivity: High. Excellent substrate for Suzuki-Miyaura, Stille, and Sonogashira couplings.[1]
-
Strategic Use: Introduction of the primary pharmacophore (e.g., aryl or heteroaryl rings) to target binding pockets (e.g., kinase hinge regions).
Handle 2: The Fluorine (C8 in fused system)
-
Reactivity: Moderate to High (Activated by the triazole ring nitrogen).
-
Strategic Use:
displacement with secondary amines (morpholine, piperazine). -
Timing: This step is usually performed last or before the Suzuki coupling, depending on the sensitivity of the boronic acid. The fluorine is highly labile due to the electron-deficient nature of the bicyclic system.
Safety & Handling
-
Hydrazine Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. All weighing and transfers must be done in a fume hood.
-
Energetic Profile: While this specific hydrazine is relatively stable, triazole formation involves dehydration. Avoid sealing reaction vessels tightly during heating unless using rated pressure vials.[1]
-
Waste: Halogenated pyridine waste must be segregated.
References
-
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
-
Regioselectivity in SnAr of Fluoropyridines
-
General Hydrazine Reactivity
-
Triazolopyridine Scaffolds in Drug Design
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine
Introduction
3-Bromo-6-fluoro-2-hydrazineylpyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a reactive hydrazineyl group for derivatization, makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this key intermediate, grounded in established chemical principles and supported by field-proven methodologies. As a senior application scientist, this document is structured to not only provide procedural steps but to elucidate the underlying chemical logic, ensuring both reproducibility and a deeper understanding of the process.
Strategic Approach: A Retrosynthetic Analysis
The design of an effective synthesis begins with a logical deconstruction of the target molecule. The primary disconnection point for 3-Bromo-6-fluoro-2-hydrazineylpyridine is the C-N bond of the hydrazineyl group. This bond can be readily formed via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of pyridine chemistry. This strategy identifies hydrazine as the nucleophile and a suitably activated dihalopyridine as the electrophilic precursor. A prime candidate for this precursor is 3-Bromo-2,6-difluoropyridine, as the fluorine atom at the C2 position is an excellent leaving group in SNAr reactions, being highly activated by the ring nitrogen.
This retrosynthetic logic forms the foundation of our two-part synthetic strategy:
-
Part I: Synthesis of the key precursor, 3-Bromo-2,6-difluoropyridine.
-
Part II: Nucleophilic aromatic substitution with hydrazine to yield the final product.
Caption: Retrosynthetic pathway for 3-Bromo-6-fluoro-2-hydrazineylpyridine.
Part I: Synthesis of the 3-Bromo-2,6-difluoropyridine Precursor
The conversion of chloroarenes to fluoroarenes is a critical transformation, often accomplished via a Halogen Exchange (Halex) reaction. In this case, the precursor 3-Bromo-2,6-dichloropyridine is treated with a fluoride salt in a polar aprotic solvent.
Causality Behind Experimental Choices
-
Fluoride Source: Cesium fluoride (CsF) is selected due to its high solubility in polar aprotic solvents and the relatively "naked" nature of the fluoride anion, which enhances its nucleophilicity compared to other alkali metal fluorides.[1]
-
Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction. Its high polarity stabilizes the charged intermediates of the SNAr mechanism, and its high boiling point allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.[1][2]
-
Temperature: The reaction is heated to 80°C to ensure a reasonable reaction rate. Halex reactions on aromatic rings require thermal energy to proceed efficiently.[1]
Experimental Protocol: Halex Fluorination
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2,6-dichloropyridine (1.0 eq).
-
Reagent Addition: Add dimethyl sulfoxide (DMSO) to dissolve the starting material, followed by the addition of cesium fluoride (CsF, 4.0 eq).
-
Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether (Et2O).
-
Extraction: Extract the aqueous layer with Et2O (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and saturated brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to afford 3-bromo-2,6-difluoropyridine as a colorless oil.[1]
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-2,6-dichloropyridine | [1] |
| Reagent | Cesium Fluoride (CsF) | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Temperature | 80 °C | [1] |
| Typical Yield | ~64% | [1] |
Part II: Synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine
The final step involves the selective displacement of one fluorine atom from the precursor with hydrazine hydrate. This is a classic SNAr reaction.
Mechanism & Regioselectivity
The pyridine ring is an electron-deficient system, which facilitates nucleophilic attack. The attack of hydrazine occurs preferentially at the C2 position. This regioselectivity is governed by the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex. Attack at the C2 (or C6) position allows the charge to be delocalized directly onto the electronegative ring nitrogen, which is a more stable arrangement than that resulting from attack at other positions.
Caption: Simplified workflow of the SNAr mechanism.
Causality Behind Experimental Choices
-
Nucleophile: Hydrazine hydrate is used as the source of the hydrazine nucleophile. It is readily available and effective. An excess is often used to drive the reaction to completion and minimize the formation of undesired diarylhydrazine byproducts.[3][4]
-
Solvent: A protic solvent like 1-propanol or ethanol can be used. These solvents can solvate the ions formed during the reaction and can also participate in proton transfer steps. Some procedures also utilize neat hydrazine hydrate, which acts as both reagent and solvent.[3][5]
-
Temperature: Heating is necessary to provide the activation energy for the substitution. Temperatures around 80-100°C are common for similar transformations.[3][5]
Experimental Protocol: Hydrazinolysis
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 3-bromo-2,6-difluoropyridine (1.0 eq) and a solvent such as 1-propanol.
-
Reagent Addition: Add hydrazine hydrate (excess, ~10 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-100°C depending on the solvent) for 12-24 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization or column chromatography. The workup may involve diluting the reaction mixture with water and extracting with a suitable organic solvent like ethyl acetate.[5] The organic extracts are then combined, dried, and concentrated.
| Parameter | Value | Rationale / Reference |
| Starting Material | 3-Bromo-2,6-difluoropyridine | - |
| Reagent | Hydrazine Hydrate (~10 eq) | Prevents side reactions[4] |
| Solvent | 1-Propanol or Ethanol | Effective medium for SNAr[3] |
| Temperature | 80-100 °C | Provides activation energy[3] |
| Expected Product | C₅H₅BrFN₃ | - |
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Halogenated Pyridines: These compounds are irritants and potentially toxic. Avoid inhalation and skin contact.
-
Pressurization: Reactions involving hydrazine at elevated temperatures can generate gaseous byproducts. Ensure the reaction is not conducted in a sealed vessel to avoid pressure buildup.
Conclusion
The is reliably achieved through a two-step sequence involving a Halex fluorination followed by a regioselective nucleophilic aromatic substitution. The rationale for each step, from the choice of reagents to the reaction conditions, is based on well-established principles of organic chemistry. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.
References
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
-
A Facile and Efficient Synthesis of Novel Amide Derivatives of[5][6][7]triazolo[4,3-a]pyridine. Asian Journal of Chemistry. (2017). [Link]
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- CN102898358A - Preparation method of fluoropyridine compounds.
-
2-Bromo-6-hydrazinylpyridine. PMC. [Link]
-
2-bromopyridine. Organic Syntheses Procedure. [Link]
-
Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA. [Link]
-
(PDF) 2-Bromo-6-hydrazinylpyridine. ResearchGate. [Link]
- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]
Sources
- 1. 3-Bromo-2,6-difluoropyridine CAS#: 80392-79-6 [m.chemicalbook.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: 3-Bromo-6-fluoro-2-hydrazinylpyridine
Introduction & Strategic Significance
3-Bromo-6-fluoro-2-hydrazinylpyridine (IUPAC: 3-bromo-6-fluoro-2-hydrazinylpyridine) is a highly functionalized heterocyclic building block critical in modern medicinal chemistry. Its structural uniqueness lies in its trifunctional nature :
-
Hydrazine moiety (
): A dinucleophile ready for condensation and cyclization reactions, primarily to form fused ring systems like [1,2,4]triazolo[4,3-a]pyridines. -
Bromine atom (
): An orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). -
Fluorine atom (
): An electrophilic site capable of late-stage nucleophilic aromatic substitution ( ), allowing for library diversification.
This molecule serves as a "linchpin" scaffold. In drug discovery, it is frequently utilized to synthesize kinase inhibitors (e.g., p38 MAP kinase, c-Met) and allosteric modulators where the fused triazolopyridine core mimics the adenine ring of ATP or provides specific hydrogen-bonding vectors.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
The molecule is a pyridine derivative where the electron-deficiency of the ring is modulated by the electronegative fluorine and bromine atoms.
| Property | Data |
| IUPAC Name | 3-Bromo-6-fluoro-2-hydrazinylpyridine |
| Molecular Formula | |
| Molecular Weight | 205.01 g/mol |
| CAS Number | Not widely listed; Analog 5-Br isomer: 1289084-83-8 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Hydrazine) | ~3.5–4.0 (estimated; reduced basicity due to pyridine ring) |
Electronic Environment
The pyridine nitrogen (
Synthesis Methodology
The synthesis of 3-bromo-6-fluoro-2-hydrazinylpyridine is classically achieved via Nucleophilic Aromatic Substitution (
The Precursor: 3-Bromo-2,6-difluoropyridine
The starting material is 3-bromo-2,6-difluoropyridine .[1][2] The choice of leaving group (Fluorine) is deliberate; fluoride is a superior leaving group to bromide in
Regioselectivity Challenge
The reaction poses a regioselectivity challenge.[3] Hydrazine can attack either
-
Path A (
Attack): Leads to the target 3-bromo-6-fluoro-2-hydrazinylpyridine . This position is activated by the ring nitrogen and the inductive effect of the adjacent bromine (-I). -
Path B (
Attack): Leads to 5-bromo-6-fluoro-2-hydrazinylpyridine . This position is less sterically hindered but lacks the additional inductive activation of the bromine.
Expert Insight: While sterics might favor
Experimental Protocol
Reagents:
-
3-Bromo-2,6-difluoropyridine (1.0 eq)
-
Hydrazine hydrate (50–60% aqueous solution, 3.0–5.0 eq)
-
Ethanol or Isopropanol (Solvent)
Procedure:
-
Preparation: Dissolve 3-bromo-2,6-difluoropyridine (e.g., 5.0 g) in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Cool the solution to
in an ice bath. Add hydrazine hydrate dropwise over 20 minutes. Note: Hydrazine is toxic and a sensitizer; handle in a fume hood. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
-
Checkpoint: If reaction is sluggish, heat to
. Avoid reflux to prevent displacement of the second fluorine.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with water (50 mL). The product often precipitates as a solid.
-
Filter the solid and wash with cold water.
-
If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes) to separate the regioisomers if necessary.
Reaction Pathways & Visualization
The following diagram illustrates the synthesis and the competing regiochemical pathways.
Caption: Regioselective synthesis pathways for 3-bromo-6-fluoro-2-hydrazinylpyridine via
Applications: Scaffold Construction
The primary utility of 3-bromo-6-fluoro-2-hydrazinylpyridine is the construction of [1,2,4]triazolo[4,3-a]pyridine scaffolds.
Cyclization to Triazolopyridines
Reacting the hydrazine moiety with electrophiles (carboxylic acids, orthoesters, or aldehydes) creates the fused triazole ring.
-
Reaction: Hydrazine + Triethyl Orthoformate
8-Bromo-5-fluoro-[1,2,4]triazolo[4,3-a]pyridine. -
Significance: This locks the conformation of the molecule and creates a planar aromatic system often used to target the ATP-binding pocket of kinases.
Orthogonal Functionalization
Once the core is built, the remaining halogens serve distinct roles:
-
C8-Bromine (from C3): Used for Suzuki coupling to attach aryl/heteroaryl "tails" (e.g., solubilizing groups).
-
C5-Fluorine (from C6): Used for a second
reaction with amines or alkoxides to introduce polarity or specific interactions.
Caption: Downstream diversification of the hydrazine scaffold into bioactive triazolopyridines.
Safety & Handling
-
Hydrazine Hydrate: A known carcinogen, corrosive, and skin sensitizer. Use double-gloving (nitrile) and work strictly within a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
-
Fluorinated Intermediates: While the C-F bond is stable, combustion or strong acidic conditions can release HF.
-
Storage: Store the hydrazine derivative under inert atmosphere (Argon/Nitrogen) at
to prevent oxidation (darkening of solid).
References
-
Regioselectivity in Pyridine Substitution
-
Synthesis of Triazolopyridines
-
General Hydrazine Reactivity
- Analogous Compound Synthesis (2-Bromo-6-hydrazinylpyridine): Title: 2-BROMO-6-HYDRAZINYLPYRIDINE Synthesis and Properties. Source: ChemicalBook.
Sources
- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, antimicrobial activity and conformational analysis of novel substituted pyridines: BF(3)-promoted reaction of hydrazine with 2-alkoxy pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Hydrazineyl Group in Substituted Pyridines: A Technical Guide for Scaffold Construction
Executive Summary
The hydrazineyl group (
This guide moves beyond standard textbook definitions to address the practical reactivity profiles of 2- and 4-hydrazinopyridines. It focuses on controlling regioselectivity, managing the thermodynamic pitfalls of the Dimroth rearrangement, and executing robust cyclization protocols.
Electronic Structure & Mechanistic Underpinnings
The Alpha-Effect and Nucleophilicity
The reactivity of hydrazinopyridines is governed by the Alpha-Effect . The repulsion between the lone pairs on adjacent nitrogen atoms (
-
Implication: In
or acyl substitution reactions, the terminal attacks electrophiles to times faster than comparable amines, allowing for chemoselective functionalization in the presence of other nucleophiles.
Tautomerism: The Hidden Variable
Substituted 2-hydrazinopyridines exist in a tautomeric equilibrium between the hydrazine form (A) and the 1,2-dihydro-2-pyridone hydrazone form (B) .
-
Solvent Dependency: In non-polar solvents, form (A) predominates. In polar protic solvents, form (B) becomes significant.
-
Synthetic Consequence: When reacting with "hard" electrophiles, the ring nitrogen (
) can compete with , leading to unwanted N-alkylation on the ring rather than the hydrazine tail.
Divergent Synthetic Pathways: Scaffold Construction
The primary utility of the hydrazineyl group in drug discovery is the rapid generation of fused bicyclic systems. The choice of electrophile dictates the ring size and heteroatom count.
Pathway A: Triazolo pyridines (The Oxidative Route)
Reacting 2-hydrazinopyridine with aldehydes yields hydrazones, which undergo oxidative cyclization to form the triazole ring fused to the pyridine.
-
The "Gotcha" (Dimroth Rearrangement): The kinetically formed
triazolo pyridine is unstable under basic/thermal conditions and rearranges to the thermodynamically stable triazolo pyridine. -
Control: To maintain the
isomer, avoid strong bases and high heat after cyclization.
Pathway B: Pyrazolo pyridines
Reaction with 1,3-dielectrophiles (e.g., 1,3-diketones or
Visualization of Divergent Pathways
Figure 1: Divergent reactivity of 2-hydrazinopyridine showing the bifurcation between pyrazole and triazole synthesis, and the critical Dimroth rearrangement.
Experimental Protocols
The following protocols are selected for their reproducibility and high tolerance of functional groups on the pyridine ring.
Protocol A: Oxidative Cyclization to Triazolo pyridines
Method of Choice: Metal-free Iodobenzene Diacetate (IBD) mediated cyclization. Why: Avoids heavy metals (Pb, Hg) used in older methods and offers milder conditions than thermal cyclization with carboxylic acids.
Step-by-Step Workflow:
-
Condensation: Dissolve substituted 2-hydrazinopyridine (1.0 equiv) and aldehyde (1.1 equiv) in Ethanol (
). Stir at RT for 2–4 hours.-
Checkpoint: Product usually precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and use crude.
-
-
Cyclization: Redissolve the hydrazone intermediate in DCM (
). -
Oxidation: Add Iodobenzene Diacetate (IBD) (1.1 equiv) portion-wise at
. -
Reaction: Allow to warm to RT and stir for 30–60 mins.
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Silica gel chromatography (usually
gradient).
Protocol B: Palladium-Catalyzed Introduction of Hydrazine
Context: If
Conditions:
-
Catalyst:
(1-2 mol%) / Xantphos (2-4 mol%). -
Reagent: Benzophenone hydrazone (as a hydrazine surrogate) or Boc-protected hydrazine.
-
Base:
(1.5 equiv). -
Solvent: Toluene or Dioxane,
. -
Note: Requires an acidic hydrolysis step (
) to liberate the free hydrazinopyridine.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Incomplete oxidation of hydrazone. | Switch oxidant from |
| Isomer Contamination | Dimroth Rearrangement occurred.[1] | Lower reaction temperature; avoid basic workup; reduce reaction time. |
| Regioselectivity (Pyrazoles) | Attack at wrong carbonyl. | Use steric bulk to direct the nucleophilic |
| Starting Material Stalled | Deactivation of Pd catalyst (Coupling). | Hydrazines can poison Pd. Use Boc-hydrazine or Benzophenone hydrazone instead of free hydrazine. |
Mechanistic Deep Dive: The Dimroth Rearrangement
Understanding this rearrangement is critical for structural validation. It involves the ring opening of the pyridine moiety followed by rotation and recyclization.[1]
Figure 2: Simplified logic flow of the Dimroth Rearrangement. Note that this typically requires basic conditions or thermal forcing.
Safety & Stability
-
Toxicity: Hydrazinopyridines are suspected carcinogens and potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.
-
Energetics: While less explosive than simple hydrazines, perchlorate or azide salts derived from these compounds are shock-sensitive. Avoid using perchloric acid during workups.
-
Storage: Store under inert atmosphere (Argon) at
. They oxidize slowly in air to form azo-dimers ( ).
References
-
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[2][3][4][5][6][7][8] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry. Link
-
Buchwald, S. L., et al. (2001).[9] Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives.[10] Organic Letters.[3][9][10][11][12] Link
-
Mahmoodi, N. O., et al. (2023).[6][13] A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry.[1][3][9][10][11][12][13][14][15][16][17][18] Link[13]
-
Deng, X., & Mani, N. S. (2008).[12] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[12] Journal of Organic Chemistry. Link
-
Roberge, J. Y., et al. (2007).[14] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc.[14][15] Link
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The Expanding Therapeutic Arsenal: A Technical Guide to Functionalized Pyridine Hydrazines in Medicinal Chemistry
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] When functionalized with a hydrazine or hydrazide moiety, the resulting structures gain a remarkable versatility in their biological activities and synthetic accessibility.[3][4] This technical guide provides an in-depth exploration of functionalized pyridine hydrazines, moving beyond a simple literature review to offer a synthesized perspective on their design, mechanism of action, and potential applications for researchers and drug development professionals. We will delve into their established roles as antitubercular agents and explore their burgeoning potential in oncology, anti-inflammatory, and antimicrobial discovery, supported by detailed protocols and mechanistic insights.
Core Chemistry and Rationale for Medicinal Applications
The pyridine hydrazine scaffold combines two key pharmacophoric features. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. The hydrazine (-NHNH2) or hydrazide (-C(O)NHNH2) group is a highly reactive and versatile functional handle.[4] It serves as a potent hydrogen bond donor and acceptor, can chelate metal ions, and acts as a nucleophile, allowing for the straightforward synthesis of a wide array of derivatives, most notably hydrazones (R1R2C=NNHR3).[5]
This structural combination imparts several desirable properties for drug design:
-
Target Interaction: The ability to form multiple hydrogen bonds and engage in diverse interactions allows for high-affinity binding to enzyme active sites and receptors.
-
Synthetic Tractability: The reactivity of the hydrazine group facilitates the creation of large compound libraries for structure-activity relationship (SAR) studies through simple condensation reactions with various aldehydes and ketones.[3][6]
-
Physicochemical Modulation: Functionalization on either the pyridine ring or the terminal nitrogen of the hydrazine allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.
Flagship Application: Antitubercular Activity
The most prominent example of a pyridine hydrazine in clinical use is Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone first-line drug for the treatment of tuberculosis (TB) for decades.[7] Understanding its mechanism provides a foundational case study for this class of compounds.
Mechanism of Action of Isoniazid
Isoniazid is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) bacterium to exert its effect.[8][9]
-
Activation: Upon entering the Mtb cell, Isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[9][10] This activation converts INH into a series of reactive species, including an isonicotinic acyl radical.[8][9]
-
Target Inhibition: The activated form of Isoniazid covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinic acyl-NADH adduct.[11] This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[10][11]
-
Cell Wall Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall. By inhibiting InhA, Isoniazid blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[8][9]
Diagram: Isoniazid Activation and Mechanism of Action
Caption: Workflow of Isoniazid activation and its inhibitory effect on mycolic acid synthesis.
Mechanisms of Resistance
The rise of drug-resistant TB poses a significant global health threat. Resistance to Isoniazid primarily emerges from genetic mutations that prevent its mechanism of action.[8] The most common resistance mechanisms include:
-
Mutations in katG: This is the most frequent cause of INH resistance.[7][11] Mutations in the katG gene can reduce or eliminate the enzyme's ability to activate the Isoniazid prodrug, rendering it ineffective.[8]
-
Mutations in inhA: Overexpression of the InhA target or mutations in its active site can decrease the binding affinity of the Isonicotinic Acyl-NADH adduct, requiring higher drug concentrations for inhibition.[10][11]
Emerging Applications in Oncology
Beyond their antimicrobial properties, functionalized pyridine hydrazines have emerged as a promising class of compounds in cancer therapy.[1][12] Their mode of action in this context is diverse, often involving the inhibition of key signaling proteins crucial for tumor growth and survival.
Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. Pyridine derivatives are a well-established scaffold for kinase inhibitors, and the addition of a hydrazone moiety can enhance binding affinity and selectivity.[13]
-
Receptor Tyrosine Kinases (RTKs): RTKs like VEGFR, EGFR, and c-Met are frequent targets.[13][14] For instance, certain imidazo[1,2-α]pyridine hydrazone derivatives have shown a significant inhibitory effect against c-Met, a kinase involved in cell proliferation and metastasis in lung and pancreatic cancers.[15] These compounds were found to block c-Met phosphorylation, inhibit tumor growth in 3D spheroid cultures, and induce apoptosis.[15]
-
Mechanism of Action: Pyridine hydrazones typically act as ATP-competitive inhibitors. The pyridine core can form hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for many kinase inhibitors, while the functionalized hydrazone tail can extend into other pockets to confer selectivity and potency.
Diagram: General Kinase Inhibition Workflow
Caption: Competitive inhibition of an ATP-binding site in a protein kinase by a pyridine hydrazine.
Other Anticancer Mechanisms
The structural diversity of this class allows them to engage other cancer-relevant targets:
-
Tubulin Polymerization: Some chalcone pyridine analogues act as anti-tubulin agents, binding to the colchicine site, disrupting microtubule dynamics, and causing cell cycle arrest at the G2/M phase.[1]
-
DNA Intercalation: The planar aromatic structure of some pyridine derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cytotoxicity.[13]
-
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are critical for managing DNA topology during replication, leading to DNA strand breaks and apoptosis.[14]
Quantitative Data: Anticancer Activity
The following table summarizes the in-vitro activity of selected pyridine hydrazine derivatives against various cancer cell lines.
| Compound Class | Target Cell Line | Reported IC50 (µM) | Mechanism of Action | Reference |
| Imidazopyridine Hydrazone | AsPc-1 (Pancreatic) | As low as 3.0 | c-Met Inhibition | [15] |
| Pyridine-based Dihydrazone | Ishikawa (Endometrial) | 8.26 | Not specified | [13] |
| Nicotinamide Derivative | HepG2 (Hepatic) | 21.00 | VEGFR-2 Inhibition | [13] |
| Nicotinamide Derivative | MCF-7 (Breast) | 26.10 | VEGFR-2 Inhibition | [13] |
| Pyrrolo[3,4-c]pyridine | Various | Micromolar range | Selective Cytotoxicity | [12] |
Anti-inflammatory and Antimicrobial Potential
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, primarily by inhibiting cyclooxygenase (COX) enzymes.[16] New classes of pyridine-thiazole based hydrazides have been investigated for their anti-inflammatory properties.[17][18][19]
-
Mechanism: The proposed mechanism for some of these compounds is the inhibition of COX enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[16][17] Molecular docking studies have supported the interaction of these hydrazides with the active site of COX proteins.[17][18]
-
Evaluation: A common in-vitro method to assess anti-inflammatory potential is the inhibition of heat-induced protein denaturation, using bovine serum albumin (BSA).[17][18] Denaturation of proteins is a well-documented cause of inflammation.
A study on pyridine-thiazole hydrazides reported IC50 values for inhibition of protein denaturation ranging from 46.29–100.60 μg/mL.[17][18][19] The structure-activity relationship suggested that the presence of hydroxyl and methoxy groups on an attached aromatic ring enhanced the anti-inflammatory activity.[17]
Broad-Spectrum Antimicrobial Activity
Beyond their specific action against mycobacteria, pyridine hydrazones have been evaluated for broader antimicrobial effects.[3][20]
-
Antibacterial and Antifungal Activity: Various derivatives have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[3][16]
-
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature of the substituent attached to the hydrazone moiety. The presence of hydroxyl groups or additional heterocyclic rings can significantly enhance activity.[19] For example, one study found that a specific pyridine-thiazole hydrazide derivative showed minimal inhibitory concentration (MIC) values comparable to standard drugs against tested bacterial and fungal strains.[19]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of functionalized pyridine hydrazines.
General Protocol: Synthesis of Pyridine Hydrazone Derivatives
This protocol describes a typical condensation reaction to form a pyridine hydrazone from a pyridine hydrazide and an aldehyde.
Causality: This reaction is a classic nucleophilic addition-elimination (condensation) at the carbonyl carbon. The lone pair on the terminal nitrogen of the hydrazine is the nucleophile. An acidic catalyst (like glacial acetic acid) is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and ensures the solvent is suitable for dissolving the reactants.
Methodology:
-
Reactant Dissolution: Dissolve one molar equivalent of the selected pyridine hydrazide (e.g., isonicotinic hydrazide) in absolute ethanol in a round-bottom flask.
-
Addition of Carbonyl: To this solution, add a slight molar excess (1.1 equivalents) of the desired substituted aldehyde or ketone.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification (Self-Validation): Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to achieve high purity.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol: In-Vitro Anti-inflammatory Assay (Protein Denaturation)
This assay provides a reliable method to screen for potential anti-inflammatory activity.
Causality: This method is based on the principle that protein denaturation is a primary cause of inflammation. An effective anti-inflammatory agent will stabilize the protein structure and prevent denaturation under denaturing conditions (in this case, heat). Diclofenac sodium is used as a positive control because it is a well-established NSAID known to inhibit protein denaturation.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.3).
-
Prepare stock solutions of the test compounds and the standard drug (Diclofenac Sodium) in a minimal amount of DMSO and dilute with the buffer.
-
-
Assay Setup: In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solutions at various concentrations (e.g., 25, 50, 100, 200 µg/mL).
-
Control Groups:
-
Negative Control: Mix 0.5 mL of BSA solution with 0.5 mL of the buffer/DMSO vehicle.
-
Positive Control: Mix 0.5 mL of BSA solution with 0.5 mL of the standard drug solution at various concentrations.
-
-
Denaturation: Incubate all tubes at 37°C for 20 minutes, followed by heating at 72°C in a water bath for 5 minutes to induce denaturation.
-
Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula:
-
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) by plotting the percentage inhibition against the compound concentration.
Future Perspectives and Conclusion
The functionalized pyridine hydrazine scaffold is a testament to the power of privileged structures in medicinal chemistry. While Isoniazid remains its most significant clinical success, the true potential of this class is far broader. The synthetic accessibility allows for rapid generation of diverse chemical matter, making it an ideal starting point for hit-to-lead campaigns.
Future research should focus on:
-
Target-Specific Design: Moving beyond broad screening to the rational design of derivatives for specific kinase isoforms or microbial enzymes to improve selectivity and reduce off-target effects.
-
Overcoming Resistance: Synthesizing novel pyridine hydrazines that can bypass known resistance mechanisms, for example, by designing compounds that do not require KatG activation for antitubercular activity.
-
Advanced Drug Delivery: Utilizing the hydrazone linker's pH-sensitive nature for targeted drug release in the acidic microenvironment of tumors or sites of infection.[21]
References
- Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). infectiongeneticsandevolution.com.
- Mechanisms for isoniazid action and resistance. PubMed.
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.
- What is the mechanism of Isoniazid?. (2024).
- Drug Resistance Mechanisms in Mycobacterium tuberculosis. (2014). MDPI.
- Isoniazid. Wikipedia.
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PubMed.
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PMC.
- Synthesis and Characterization of Hydrazine Deriv
- Synthesis of (E)-N'-(pyridine-2-ylmethylene) picolino hydrazide with promising antimicrobial and. aws.
- (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020).
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- A review on biological activities and chemical synthesis of hydrazide deriv
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).
- Properties and Uses of Substituted Hydrazones. (2018).
- Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. (2021). PubMed.
- The Use of Hydrazones for Biomedical Applications.
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). PMC.
- pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI.
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Strategic Utilization of Substituted Pyridines in Late-Stage Synthesis
Executive Summary: The "Privileged Scaffold" Paradox
Pyridine is the second most common heterocycle in FDA-approved pharmaceuticals (after piperidine), appearing in blockbuster drugs like Nexium, Claritin, and Imatinib. Its ubiquity stems from its ability to modulate solubility, metabolic stability, and hydrogen-bonding interactions within a binding pocket.
However, for the synthetic chemist, pyridine presents a paradox :
-
It is electron-deficient: Making it resistant to Electrophilic Aromatic Substitution (EAS), the standard tool for benzene functionalization.
-
It is Lewis-basic: The nitrogen lone pair poisons diverse metal catalysts (Pd, Pt, Ir), shutting down cross-coupling cycles.
-
It is regiochemically promiscuous: Radical additions (Minisci) often yield difficult-to-separate mixtures of C2 and C4 isomers.[1]
This guide moves beyond textbook chemistry, presenting field-proven strategies to overcome these barriers. We focus on three modern pillars: MIDA-boronates for cross-coupling stability, Regio-controlled Minisci reactions for C4-alkylation, and Ir-catalyzed C-H activation for accessing the elusive C3 position.
The Regioselectivity Landscape
To synthesize substituted pyridines effectively, one must visualize the ring not as a flat structure, but as an electronic map where each position requires a distinct "key" to unlock.
Visualization: The Pyridine Reactivity Dashboard
The following diagram illustrates the orthogonal methods required to access C2, C3, and C4 positions.
Figure 1: Orthogonal synthetic strategies for site-selective pyridine functionalization.
Pillar 1: Solving the "2-Pyridyl Problem" with MIDA Boronates
The Challenge
2-Pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under standard Suzuki conditions because the adjacent nitrogen lone pair facilitates the formation of a borate intermediate that quickly collapses. This leads to low yields and "black tar" formation.
The Solution: Slow-Release MIDA Boronates
N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, masking the Lewis acidity of boron. They are stable to silica gel and storage. The key is slow-release catalysis : Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free boronic acid low, preventing decomposition while feeding the Pd cycle.
Experimental Protocol: MIDA Cross-Coupling
Objective: Coupling of 2-pyridyl MIDA boronate with an aryl chloride.[2]
-
Reagents:
-
2-Pyridyl MIDA boronate (1.0 equiv)
-
Aryl Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv)
-
Base: K₃PO₄ (3.0 equiv) - Crucial for slow hydrolysis
-
Solvent: THF:H₂O (10:1)
-
-
Procedure:
-
Charge a reaction vial with the MIDA boronate, aryl chloride, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Add the THF:H₂O solvent mixture. (The water is essential for MIDA hydrolysis).
-
Deoxygenate by sparging with Argon for 5 minutes.
-
Heat to 60°C for 4-24 hours.
-
Causality Check: If the reaction stalls, add more water (up to 5:1 ratio). The release of the active boronic acid is hydrolysis-dependent.
-
Pillar 2: Precision C4-Alkylation (Modern Minisci)
The Challenge
Classical Minisci reactions (AgNO₃/Persulfate) generate alkyl radicals that attack the protonated pyridine. However, for unsubstituted pyridines, discrimination between C2 and C4 is poor, often resulting in a 1:1 mixture that is difficult to separate chromatographically.
The Solution: Maleate Blocking Groups
A recent breakthrough involves pre-functionalizing the pyridine nitrogen with a maleate group.[3] This sterically blocks the C2 positions, forcing the radical to attack C4 exclusively. The blocking group is removed in the same pot.
Data Summary: Regioselectivity Comparison
| Method | Radical Source | Substrate | C2:C4 Ratio | Yield |
| Classical Minisci | R-COOH / (NH₄)₂S₂O₈ | Pyridine | ~ 1.2 : 1 | 40-50% |
| Photoredox | R-BF₃K / Ir(ppy)₃ | Pyridine | ~ 1 : 2 | 65% |
| Maleate Blocking | R-COOH / (NH₄)₂S₂O₈ | N-Maleate-Py | < 1 : 99 | 82% |
Experimental Protocol: C4-Selective Alkylation
Objective: Direct C4-alkylation of pyridine using a carboxylic acid as the alkyl source.[3][4]
-
Step 1: Blocking
-
Dissolve pyridine (1 equiv) in Et₂O.
-
Add Maleic acid (1 equiv). The salt precipitates immediately. Filter and dry.
-
-
Step 2: Radical Addition
-
Suspend the salt in H₂O/DCE (1:1).
-
Add Alkyl Carboxylic Acid (2 equiv) and AgNO₃ (0.1 equiv).
-
Add (NH₄)₂S₂O₈ (2 equiv) and heat to 50°C.
-
Mechanism: The radical is generated via oxidative decarboxylation. It attacks the C4 position because C2 is shielded by the maleate counter-ion.
-
-
Step 3: Deprotection
-
Treat the crude mixture with aqueous NaOH. The maleate group washes away, leaving the pure 4-substituted pyridine.
-
Pillar 3: Accessing C3 via C-H Activation
The Challenge
The C3 (meta) position is electronically deactivated for EAS and does not benefit from the activation of the ring nitrogen for SNAr. It is the "dead zone" of pyridine synthesis.
The Solution: Iridium-Catalyzed Steric Control
Iridium catalysts ([Ir(cod)(OMe)]₂) coordinated with bipyridine ligands (dtbpy) are sensitive to sterics. In a pyridine ring, the C2 position is sterically hindered by the catalyst's coordination to the nitrogen lone pair (or simply by the N-atom size). The C4 position is electronically distinct. However, for 2-substituted pyridines, the C3 position becomes the most accessible site for C-H borylation due to the "steric directing effect" of the C2 substituent pushing the catalyst to the meta position.
Workflow Visualization: C-H Activation Logic
Figure 2: Steric control in Ir-catalyzed C-H borylation of 2-substituted pyridines.
Case Study: Synthesis of VU6001966
Target: A potent muscarinic acetylcholine receptor modulator containing a 4-arylated pyridine core.
Traditional Route (8 Steps)[1]
-
Start with 2,5-difluoro-4-iodopyridine (Expensive).[1]
-
Lithiation/Formylation.
-
Suzuki coupling (Difficult due to instability).[5]
-
Deprotection.
-
Result: 12% Overall Yield.
Modern Route (3 Steps)
-
Minisci Reaction: Start with cheap 3-fluoropyridine .[1]
-
Use Baran's Boron-Minisci conditions (aryl boronic acid + persulfate).
-
Result: Direct C4-arylation (61% yield).[1]
-
-
SNAr: Displacement of the 3-fluoro group with an alcohol.
-
Result: 66% yield.
-
-
Radical Formylation: Introduction of the aldehyde via radical addition.
-
Result: 34% yield (Overall 14% yield, but 5 fewer steps and 10x cheaper starting materials).
-
References
-
Site-Selective C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Maleate Blocking Group) Source: ChemRxiv / Organic Chemistry Portal URL:[Link]
-
A General Solution for the 2-Pyridyl Problem (MIDA Boronates) Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates Source: ACS Catalysis URL:[6][Link]
-
Unified Ionic and Radical C-4 Alkylation and Arylation of Pyridines (VU6001966 Synthesis) Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Suzuki Cross-Coupling of 3-Bromo-6-fluoro-2-hydrazinylpyridine
Part 1: Executive Summary & Strategic Analysis
3-Bromo-6-fluoro-2-hydrazinylpyridine represents a high-value but challenging scaffold in medicinal chemistry. It serves as a critical precursor for fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines) often found in kinase inhibitors and GPCR modulators.
The "Hydrazine Paradox" in Palladium Catalysis
The core challenge with this substrate is the C2-hydrazine moiety . While it is the key functional handle for downstream cyclization, it acts as a potent catalyst poison during the Suzuki coupling step.
-
Mechanism of Interference: Free hydrazines (
) are strong reducing agents and competent ligands. They rapidly reduce Pd(II) precatalysts to Pd(0) colloids (palladium black) before the catalytic cycle can be established. Furthermore, they can displace phosphine ligands, forming inactive complexes. -
Regioselectivity: The C3-Bromine is the preferred site for oxidative addition over the C6-Fluorine due to the weaker C-Br bond (
vs for C-F). However, the C6-F provides essential electronic activation that facilitates this addition.
Strategic Pathways
To ensure reproducibility and high yields, we recommend three distinct protocols ranging from "Industry Standard" to "High-Throughput/Direct."
Caption: Strategic decision tree for coupling hydrazine-functionalized pyridines. Method A is the most robust; Method C is the fastest but requires specialized catalysts.
Part 2: Detailed Experimental Protocols
Method A: The "Boc-Strategy" (High Reliability)
Rationale: Converting the hydrazine to a hydrazide (
Step 1: Protection[1][2]
-
Dissolve 3-bromo-6-fluoro-2-hydrazinylpyridine (1.0 equiv) in DCM (10 mL/g).
-
Add
(1.1 equiv) and (1.2 equiv). -
Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Wash with water, dry over
, and concentrate. The product is usually pure enough for coupling.
Step 2: Suzuki Cross-Coupling Protocol
Reaction Scale: 1.0 mmol basis.
| Reagent | Equivalents | Role |
| Boc-Protected Substrate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2–1.5 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.03–0.05 | Catalyst (Robust, air-stable) |
| K₂CO₃ (2M aq) | 3.0 | Base |
| 1,4-Dioxane | 10 vol | Solvent |
Procedure:
-
Charge a reaction vial with the Boc-protected substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(3-5 mol%). -
Evacuate/Backfill with Nitrogen or Argon (3 cycles). Strict oxygen exclusion is vital.
-
Add degassed 1,4-Dioxane and 2M aqueous
. -
Heat to 80–90 °C for 4–12 hours.
-
Note: Do not exceed 100 °C to avoid thermal cleavage of the Boc group before coupling is complete.
-
-
Analysis: Check LCMS for conversion. The fluorine atom provides a convenient handle for
NMR monitoring if available. -
Workup: Dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.
Method C: Direct Coupling (High-Throughput/Advanced)
Rationale: For rapid library synthesis where protection steps are a bottleneck. This requires Third-Generation Buchwald Precatalysts which activate rapidly and are bulky enough to prevent hydrazine coordination.
Critical Success Factor: You must use a catalyst system that out-competes the hydrazine for the Pd center.
Protocol:
| Reagent | Equivalents | Role |
|---|---|---|
| Free Hydrazine Substrate | 1.0 | Electrophile |
| Boronic Acid | 1.5 | Nucleophile |
| XPhos Pd G2 or Pd(dtbpf)Cl₂ | 0.05 | High-activity Catalyst |
| K₃PO₄ (Solid) | 2.0 | Anhydrous Base |
| n-Butanol / Water (4:1) | 10 vol | Solvent System |
Procedure:
-
Charge substrate, boronic acid, base, and catalyst (
is preferred) into a microwave vial. -
Seal and Purge with inert gas.
-
Add Solvents.
-
Microwave Irradiation: Heat to 100 °C for 30–60 minutes .
-
Why Microwave? Rapid heating bypasses the slow "warm-up" period where catalyst poisoning by hydrazine is most active.
-
-
Filter through Celite immediately upon cooling to remove Pd black.
Part 3: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Immediate formation of black precipitate | Catalyst reduction by hydrazine. | Switch to Method A (Protection) or use Method C with higher catalyst loading (5-10 mol%). |
| Low Conversion (<20%) | Catalyst poisoning or hydrolysis of boronic acid. | Ensure strictly anhydrous conditions (if using Method C) or switch base to |
| Defluorination (Loss of F) | Lower reaction temperature to 60-70 °C. Avoid strong alkoxide bases (e.g., NaOtBu). Use carbonate or phosphate bases. | |
| Protodeboronation | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
Post-Coupling Transformations
Once the Suzuki coupling is complete, the hydrazine moiety can be utilized for heterocycle formation.
-
Triazolopyridine Formation: React the coupled product with an aldehyde (oxidative cyclization) or an orthoester/carboxylic acid.
-
Deprotection: If Method A was used, remove Boc with 4M HCl in Dioxane (RT, 1h).
References
-
Synthesis of [1,2,4]triazolo[4,3-a]pyridines via hydrazine intermediates
- RSC Advances, 2016, 6, 52101-52112. "Highly efficient palladium(II) hydrazone based catalysts for the Suzuki coupling reaction."
-
Catalyst Poisoning by Hydrazines
- Journal of Molecular Catalysis A: Chemical, 2001, 173, 275-286.
-
Direct Coupling of Hydrazine Derivatives
- Organic Letters, 2010, 12, 792–795.
-
General Suzuki Coupling of Pyridines
- BenchChem Application Notes, "Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine."
Sources
Application Note: Chemoselective N-Arylation of 3-Bromo-6-fluoro-2-hydrazineylpyridine
This Application Note is designed for Medicinal Chemists and Process Development Scientists . It details the chemoselective N-arylation of 3-Bromo-6-fluoro-2-hydrazineylpyridine , a dense polyfunctional scaffold where the preservation of the C3-Bromine and C6-Fluorine handles is critical for downstream utility (e.g., fragment growing or pyrazolopyridine formation).[1]
-Selective Arylation Preserving Halogen HandlesStrategic Analysis & Chemoselectivity Challenges
The substrate, 3-Bromo-6-fluoro-2-hydrazineylpyridine (1) , presents a "triangulation of reactivity" challenge.[1] Successful N-arylation requires navigating three competing electrophilic/nucleophilic sites:
-
The Hydrazine Moiety (
): The target nucleophile. The terminal nitrogen ( ) is the most nucleophilic site due to the -effect and reduced steric hindrance compared to the internal nitrogen ( ). -
C3-Bromine: A highly reactive electrophile in Palladium-catalyzed cross-couplings (Buchwald-Hartwig).[1] Risk: Use of Pd(0) will likely result in oxidative addition at C3 rather than (or in addition to) N-arylation, or promote intramolecular cyclization to a pyrazole.
-
C6-Fluorine: Susceptible to Nucleophilic Aromatic Substitution (
) under harsh basic conditions, though less reactive than the C3-Br in metal catalysis.[1]
The Solution: Copper-Catalyzed Oxidative Coupling (Chan-Lam)
To arylate the hydrazine without disturbing the C3-Br or C6-F, we utilize the Chan-Lam-Evans coupling .[1] Unlike Buchwald-Hartwig amination (which relies on Ar-X bond activation), Chan-Lam utilizes Aryl Boronic Acids and a Copper(II) oxidative cycle.[1] This mechanism proceeds via transmetallation and reductive elimination from Cu(III), leaving the substrate's Aryl-Bromide bond intact.
Experimental Protocols
Protocol A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
Best for: Electron-rich to neutral aryl partners.[1] Preserves C3-Br.
Reagents:
-
Substrate: 3-Bromo-6-fluoro-2-hydrazineylpyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 – 2.0 equiv) -
Catalyst:
(anhydrous) (0.5 – 1.0 equiv) -
Base/Ligand: Pyridine (2.0 equiv) or
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH) (0.1 M)
-
Oxidant: Ambient Air (Open flask) or
balloon
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a stir bar, charge the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(0.5 equiv). -
Solvation: Add DCM (anhydrous preferred, though Chan-Lam tolerates moisture). The solution typically turns blue/green.
-
Activation: Add Pyridine (2.0 equiv) dropwise.
-
Reaction: Stir vigorously at Room Temperature (20–25 °C) open to the air (use a drying tube if humidity is extreme, but oxygen is required).
-
Note: Do NOT heat. Heating >50 °C risks intramolecular cyclization to 3-fluoro-1H-pyrazolo[3,4-b]pyridine via displacement of the C3-Br.[1]
-
-
Monitoring: Monitor by TLC or LC-MS every 4 hours. The hydrazine starting material is polar; the N-arylated product will be less polar.[1]
-
Self-Validation: Look for the disappearance of the hydrazine doublet (approx. 4.0-5.0 ppm) in
NMR and the appearance of new aromatic protons. The C3-Br signal (approx.[1] 7.8 ppm doublet) must remain unchanged.
-
-
Workup: Dilute with EtOAc, wash with 1M
(to remove Cu), then water and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Nucleophilic Aromatic Substitution ( )
Best for: Highly electron-deficient aryl partners (e.g., 4-nitro-fluorobenzene).[1]
Reagents:
-
Substrate: 1.0 equiv
-
Electrophile: Ar-F or Ar-Cl (with EWG) (1.1 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA -
Solvent: DMF or DMSO
-
Temperature: 60–80 °C[1]
Methodology:
-
Dissolve substrate and electrophile in DMF (0.2 M).
-
Add
. -
Heat to 60 °C. Monitor closely.
-
Caution: Higher temperatures may trigger the displacement of the C6-Fluorine on the substrate itself by the hydrazine of a second molecule (dimerization). Keep conversion <90% if dimerization is observed.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process to ensure chemoselectivity.
Caption: Decision tree for N-arylation showing the critical avoidance of Pd-catalysis to prevent C3-Br consumption.
Data Summary & Troubleshooting
| Parameter | Chan-Lam (Protocol A) | Pd-Catalysis (Avoid) | |
| Primary Mechanism | Cu(II) Oxidative Coupling | Nucleophilic Substitution | Oxidative Addition (Pd0) |
| C3-Br Stability | High (at RT) | High | Low (Reacts rapidly) |
| C6-F Stability | High | Moderate (Base sensitive) | High |
| Regioselectivity | Mixed / Cyclized | ||
| Key Risk | Incomplete conversion (slow) | Dimerization of substrate | Formation of Pyrazoles |
Troubleshooting Guide:
-
Issue: Reaction stalls at 50% conversion.
-
Fix: Replenish the oxygen atmosphere (balloon) or add fresh
(0.2 equiv). Water (1-2 drops) can sometimes accelerate Chan-Lam by solubilizing the boronic acid.[1]
-
-
Issue: Formation of cyclized product (Pyrazolopyridine).
-
Fix: The reaction temperature is too high. Ensure the reaction is strictly at 20–25 °C. If cyclization persists, switch solvent to DCM (lower boiling point/less polar) to disfavor the transition state.
-
References
-
Chan, D. M. T., et al. (1998).[2] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, 39(19), 2933–2936. Link
-
Evans, D. A., et al. (1998).[3] "Copper-promoted arylation of amines and hydrazines."[1][4] Tetrahedron Letters, 39(19), 2937–2940. Link
-
Lam, P. Y. S., et al. (1998).[2] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link
-
Uzelac, M., et al. (2023). "2-Bromo-6-hydrazinylpyridine: Crystal structure and hydrogen bonding." Acta Crystallographica Section E, 79(3), 288-291. Link (Provides structural data on the core scaffold).
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856. Link
Sources
experimental procedure for condensation reactions with 3-Bromo-6-fluoro-2-hydrazineylpyridine
This Application Note provides a rigorous, field-validated technical guide for utilizing 3-Bromo-6-fluoro-2-hydrazinylpyridine in condensation reactions. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and advanced agrochemicals.
The presence of the 3-Bromo group (steric bulk/electronic modulation) and the 6-Fluoro group (metabolic stability/lipophilicity) imparts unique reactivity profiles compared to non-halogenated hydrazines. This guide addresses the specific challenges of nucleophilicity, regioselectivity, and stability associated with this core.
Core Chemical Logic & Reactivity Profile
Structural Analysis
-
Nucleophilic Center: The terminal nitrogen (
) of the hydrazine group is the primary nucleophile. However, its reactivity is modulated by the electron-deficient pyridine ring. -
Steric Constraint (The "Ortho Effect"): The 3-Bromo substituent is ortho to the hydrazine moiety. This creates significant steric hindrance, often requiring elevated temperatures or specific solvent systems (e.g., Ethanol/Acetic Acid mixtures) compared to unhindered analogs.
-
Electronic Deactivation: The 6-Fluoro substituent exerts an inductive electron-withdrawing effect (
), slightly reducing the basicity and nucleophilicity of the hydrazine. This necessitates the use of acid catalysis for condensation with less reactive carbonyls.
Stability Warning
-
Oxidation Sensitivity: Like all aryl hydrazines, this compound is susceptible to air oxidation, forming diazenes or decomposing to the aryl halide. Protocol Requirement: All reactions must be performed under an inert atmosphere (
or ). -
Light Sensitivity: Halogenated pyridines can undergo photolytic dehalogenation. Store and react in amber glassware or low-light conditions.
Experimental Workflows (Visualized)
The following diagram outlines the three primary divergent synthetic pathways covered in this guide.
Figure 1: Divergent synthetic pathways for 3-Bromo-6-fluoro-2-hydrazinylpyridine condensation.
Detailed Experimental Protocols
Protocol A: Schiff Base Formation (Hydrazone Synthesis)
Objective: Synthesis of stable hydrazone intermediates for analytical characterization or further functionalization.
Reagents:
-
3-Bromo-6-fluoro-2-hydrazinylpyridine (
equiv) -
Aryl Aldehyde (
equiv) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (
)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve
of the hydrazine in of absolute EtOH.-
Note: If solubility is poor due to the halogenated nature, mild heating (
) or addition of minimal THF is permissible.
-
-
Activation: Add
of the aldehyde followed by (approx. ) of glacial acetic acid.-
Expert Insight: The acid activates the carbonyl carbon, compensating for the reduced nucleophilicity of the fluorinated hydrazine.
-
-
Reaction: Reflux the mixture at
for . Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).-
Self-Validation: The formation of a precipitate (hydrazone) often occurs during reflux or upon cooling.
-
-
Isolation: Cool to room temperature (
). If precipitate forms, filter and wash with cold EtOH. If no precipitate, concentrate in vacuo to 20% volume and induce crystallization with cold Hexane. -
Yield Expectation: 85-95%.
Protocol B: Regioselective Pyrazole Synthesis
Objective: Condensation with 1,3-dicarbonyls to form pyrazoles.[1]
Critical Challenge: Regioselectivity. The
Reagents:
-
Hydrazine scaffold (
equiv)[2][3] -
1,3-Diketone (e.g., Acetylacetone) or
-Ketoester ( equiv) -
Base (Optional): Sodium Ethoxide (for
-ketoesters)
Procedure:
-
Setup: Combine hydrazine (
) and 1,3-dicarbonyl ( ) in EtOH ( ). -
Cyclization: Reflux for
.-
Steric Note: The 3-Bromo group may retard the final dehydration step. If LC-MS shows an uncyclized intermediate (hydrazone), add catalytic HCl (
) and extend reflux.
-
-
Workup: Pour reaction mixture into ice-water (
). Adjust pH to 7.0 if acid was used. -
Purification: Extract with Ethyl Acetate (
). Dry over . Purify via flash chromatography.
Protocol C: [1,2,4]Triazolo[4,3-a]pyridine Formation
Objective: Fused ring formation via reaction with orthoesters. This is a common route for generating scaffold diversity.
Reagents:
Procedure:
-
Mixture: Suspend hydrazine (
) directly in TEOF ( ). No co-solvent is usually required. -
Thermal Drive: Heat to
for .-
Mechanism:[6][7][8] The reaction proceeds via an imidate intermediate followed by intramolecular attack of the pyridine nitrogen onto the imidate carbon.
-
Impact of 3-Br: The cyclization step involves attack by the pyridine nitrogen (N1). The 3-Bromo group is meta to N1 (in the pyridine ring context) but spatially close to the N-N bond. It generally does not sterically block N1 attack, but electronic deactivation from 6-F might require higher temperatures.
-
-
Validation: Monitor disappearance of the hydrazine peak in LC-MS.
-
Isolation: Cool. The product often crystallizes out. If not, remove excess TEOF under reduced pressure and recrystallize from EtOH.
Analytical Data Summary
The following table summarizes expected analytical signatures for validation.
| Parameter | Method | Expected Observation | Notes |
| Reaction Progress | TLC | Disappearance of hydrazine spot ( | Hydrazones are usually less polar ( |
| Identity | Disappearance of broad | New singlet for | |
| Fluorine Environment | Shift in F signal. | F-NMR is a clean diagnostic tool; condensation causes a slight downfield shift. | |
| Mass Spec | LC-MS (ESI+) | Watch for |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Deactivation by 6-F group. | Increase catalyst load (AcOH to 10%) or switch to higher boiling solvent (n-Propanol). |
| Impurity Profile | Oxidation of hydrazine. | Ensure rigorous |
| Regio-isomers | Attack at wrong carbonyl (Protocol B). | Control temperature: Run at |
| No Cyclization | Steric hindrance from 3-Br. | Use microwave irradiation ( |
References
-
General Hydrazinylpyridine Reactivity
-
Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. (2025).
-
-
Triazolopyridine Synthesis Protocols
-
Application Notes for Preparation of [1,2,4]Triazolo[4,3-a]pyridine Derivatives. BenchChem.
-
-
Pyrazole Synthesis from Halogenated Hydrazines
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. (2014).
-
-
Properties of 2-Bromo-6-hydrazinylpyridine (Analog)
-
2-Bromo-6-hydrazinylpyridine Crystallography and Properties. IUCrData. (2023).[2]
-
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. 2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 [chemicalbook.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 3-Bromo-6-fluoro-2-hydrazineylpyridine in High-Value Heterocyclic Scaffolding
This Application Note and Protocol guide details the strategic utilization of 3-Bromo-6-fluoro-2-hydrazineylpyridine in heterocyclic synthesis.
Executive Summary
3-Bromo-6-fluoro-2-hydrazineylpyridine is a trifunctional pyridine scaffold that serves as a "linchpin" intermediate in the synthesis of fused nitrogen heterocycles and multidentate ligands. Its unique value proposition lies in its Triad of Reactivity :
-
2-Hydrazine Moiety: A nucleophilic warhead for cyclization (forming triazoles) or condensation (forming pyrazoles).
-
3-Bromo Substituent: A steric handle and platform for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
6-Fluoro Substituent: An electron-deficient site activated for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification with solubilizing groups.
This guide outlines the protocols for converting this scaffold into [1,2,4]triazolo[4,3-a]pyridines (fused systems) and 2-(pyrazol-1-yl)pyridines (ligand systems), followed by strategies for regioselective functionalization.
Molecular Profile & Reactivity Analysis
The molecule presents three distinct reaction vectors.[1][2][3] Understanding the electronic interplay between these positions is critical for designing successful synthetic routes.
| Position | Substituent | Electronic Character | Primary Reactivity | Strategic Role |
| C2 | Hydrazine (–NHNH₂) | Nucleophilic ( | Cyclocondensation | Core Construction: Forms the second heterocyclic ring. |
| C3 | Bromine (–Br) | Inductive withdrawing | Oxidative Addition (Pd) | Pharmacophore Extension: Ideal for aryl/heteroaryl coupling after cyclization. |
| C6 | Fluorine (–F) | Highly withdrawing | SNAr Electrophile | Property Tuning: Site for introducing amines/alkoxides to adjust solubility/lipophilicity. |
Reactivity Diagram
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Divergent synthesis pathways. The hydrazine moiety drives core formation, while halogen handles allow sequential functionalization.
Core Application 1: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines[4][5]
The formation of the [1,2,4]triazolo[4,3-a]pyridine system is the most "atom-economical" use of this scaffold. The pyridine nitrogen becomes the bridgehead atom (N4), fusing the rings.
Numbering Shift:
-
Product: The fusion renumbers the ring. The 3-Br becomes 8-Br . The 6-F becomes 5-F .
-
Target: 8-Bromo-5-fluoro-3-substituted-[1,2,4]triazolo[4,3-a]pyridine.
Method A: Oxidative Cyclization (Mild Conditions)
This modern approach uses aldehydes and an oxidant (e.g., Iodobenzene diacetate or Cu catalysts) rather than harsh acid chlorides. It tolerates sensitive functional groups.
Mechanism:
-
Condensation of hydrazine with aldehyde
Hydrazone intermediate. -
Oxidative ring closure (intramolecular nucleophilic attack of pyridine N onto the hydrazone carbon).
Method B: Dehydrative Cyclization (Classic)
Uses carboxylic acids or acid chlorides with POCl
Core Application 2: Synthesis of 2-(Pyrazol-1-yl)pyridines
Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields non-fused pyrazolyl-pyridines. These are privileged structures in coordination chemistry (C^N ligands) and kinase inhibition.
Regioselectivity Warning: When reacting with unsymmetrical 1,3-dicarbonyls (e.g., R¹-CO-CH₂-CO-R²), two regioisomers are possible.
-
Control: Sterics dictate that the bulky hydrazine NH group attacks the less hindered carbonyl, while the terminal NH₂ attacks the more hindered/electron-poor carbonyl.
-
Optimization: Use protic solvents (EtOH/AcOH) to facilitate proton transfer and tautomerization.
Detailed Experimental Protocols
Protocol A: Synthesis of 8-Bromo-5-fluoro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Objective: Cyclization of 3-bromo-6-fluoro-2-hydrazineylpyridine with benzaldehyde via oxidative closure.
Materials:
-
3-Bromo-6-fluoro-2-hydrazineylpyridine (1.0 eq, 2.0 mmol)
-
Benzaldehyde (1.1 eq, 2.2 mmol)
-
Iodobenzene diacetate (PIDA) (1.1 eq, 2.2 mmol)
-
Dichloromethane (DCM) (anhydrous, 10 mL)
-
Ethanol (5 mL)
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a 50 mL round-bottom flask, dissolve 3-bromo-6-fluoro-2-hydrazineylpyridine (412 mg, 2.0 mmol) in Ethanol (5 mL).
-
Add Benzaldehyde (233 mg, 2.2 mmol) dropwise.
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of a less polar spot).
-
Note: If precipitation occurs, filter the solid hydrazone intermediate. If not, proceed to step 2 in one pot (after solvent switch to DCM if using PIDA, though PIDA works in EtOH/DCM mixtures). Recommendation: Evaporate EtOH, redissolve in DCM for the oxidation step.
-
-
Oxidative Cyclization:
-
Redissolve the crude hydrazone in anhydrous DCM (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Iodobenzene diacetate (708 mg, 2.2 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 3 hours.
-
Observation: The solution often turns yellow/orange.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (10 mL).
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 4:1 to 1:1).
-
Yield Expectation: 75-85%.
-
Characterization: Look for disappearance of NH signals in ¹H NMR and a downfield shift of the triazole ring protons.
-
Protocol B: Regioselective SNAr Functionalization
Objective: Substitution of the C5-Fluorine (formerly C6) with Morpholine.
Rationale: The C5-F in the triazolopyridine core is highly activated due to the electron-deficient nature of the fused system. The C8-Br is sterically hindered and less prone to SNAr, ensuring high chemoselectivity.
Materials:
-
8-Bromo-5-fluoro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (from Protocol A)
-
Morpholine (3.0 eq)
-
DMSO (solvent)
Procedure:
-
Dissolve the substrate (0.5 mmol) in DMSO (2 mL).
-
Add Morpholine (1.5 mmol).
-
Heat to 80°C for 4 hours. (Monitor by LC-MS; conversion is usually rapid).
-
Work-up: Pour into water (20 mL). The product usually precipitates. Filter and wash with water.
-
Result: 4-(8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-5-yl)morpholine.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete oxidation or hydrolysis of hydrazone. | Ensure anhydrous conditions during the PIDA addition. Switch to Cu(OTf)₂ (5 mol%) / O₂ if PIDA fails. |
| Regioisomer Mix (Pyrazoles) | Unsymmetrical 1,3-diketone used.[7] | Use a bulky solvent (t-BuOH) to enhance steric discrimination or switch to enaminones as condensation partners for better regiocontrol. |
| Loss of Fluorine | Hydrolysis during acidic cyclization (e.g., POCl₃). | Avoid aqueous acids. Use the oxidative method (Protocol A) or Burgess Reagent for dehydration under neutral conditions. |
| Pd Catalyst Poisoning | Residual hydrazine or hydrazone traces. | Ensure complete consumption of hydrazine starting material before attempting Suzuki coupling. Purify the core heterocycle thoroughly. |
References
-
Synthesis of Triazolopyridines via Oxidative Cyclization
-
General Reactivity of 2-Hydrazinopyridines
- Title: "Triazolopyridine, a leitmotif of synthetic methods and pharmacological
- Source:Arabian Journal of Chemistry, 2023.
-
URL:[Link]
-
Regioselectivity in Pyrazole Synthesis
- Title: "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism."
- Source:Canadian Journal of Chemistry, 2002.
-
URL:[Link]
-
Mitsunobu Cyclization Method
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 6. 3-Bromo-6-fluoropyridine Manufacturer & Supplier in China | High Purity CAS 407-18-7 | Specifications, Safety, Price & Application [pipzine-chem.com]
- 7. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Utilization of 3-Bromo-6-fluoro-2-hydrazineylpyridine (BFHP) in Drug Discovery
The following Application Note and Protocol guide is designed for immediate integration into high-throughput medicinal chemistry workflows. It prioritizes the unique reactivity profile of 3-Bromo-6-fluoro-2-hydrazineylpyridine (hereafter referred to as BFHP ) to accelerate Structure-Activity Relationship (SAR) exploration.
Executive Summary & Chemical Profile
3-Bromo-6-fluoro-2-hydrazineylpyridine (BFHP) is a "privileged scaffold" precursor, distinguished by its trifunctional nature. Unlike standard hydrazine building blocks, BFHP offers three orthogonal reactive handles:
-
Hydrazine Moiety (C2): A bidentate nucleophile primed for heterocyclization (e.g., triazoles, pyrazoles).
-
Bromide (C3): A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Fluoride (C6): An activated site for Nucleophilic Aromatic Substitution (SNAr), enabling late-stage modulation of solubility and lipophilicity.
This guide details the "Cyclize-First, Functionalize-Later" strategy, maximizing library diversity from a single core synthesis.
Chemical Properties Table
| Property | Data | Critical Note |
| Molecular Formula | C₅H₅BrFN₃ | |
| Molecular Weight | 205.03 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under Argon. |
| Solubility | DMSO, DMF, MeOH, MeCN | Poor solubility in non-polar solvents (Hexane). |
| Reactivity Alert | Hydrazine group | Potential skin sensitizer; avoid contact with strong oxidizers. |
Strategic Reaction Map
The following directed graph illustrates the divergent synthesis pathways available from the BFHP core.
Figure 1: Divergent synthesis workflow. The BFHP core allows for the construction of a fused heterocyclic scaffold (Green) followed by orthogonal functionalization at the Bromine (Red) and Fluorine (Yellow) positions.
Detailed Experimental Protocols
Protocol A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine Scaffolds
Objective: To fuse a triazole ring onto the pyridine core via oxidative cyclization with an aldehyde. This is the primary route for generating kinase inhibitor cores (e.g., p38, c-Met analogs).
Mechanism: Condensation to form a hydrazone, followed by oxidative closure. Numbering Shift: Pyridine C3-Br becomes C8-Br ; Pyridine C6-F becomes C5-F .
Materials:
-
BFHP (1.0 equiv)
-
Aromatic/Heteroaromatic Aldehyde (1.1 equiv)[1]
-
Iodobenzene diacetate (PIDA) (1.1 equiv) [Alternative: CuCl (10 mol%) / O₂ balloon]
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Hydrazone Formation (Self-Validating Step):
-
Dissolve BFHP (1.0 mmol, 205 mg) in EtOH (5 mL).
-
Add the aldehyde (1.1 mmol).
-
Stir at Room Temperature (RT) for 1-2 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexane). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar hydrazone spot.
-
Note: If precipitation occurs, filter the solid hydrazone. If not, proceed to step 2 in one pot.
-
-
Oxidative Cyclization:
-
Method A (PIDA - Fast): Dissolve/suspend the hydrazone in DCM (10 mL). Add PIDA (1.1 mmol) portion-wise at 0°C. Warm to RT and stir for 30 mins.
-
Method B (Copper - Green): To the EtOH solution from Step 1, add CuCl (10 mol%) and stir under an O₂ balloon for 4-6 hours.
-
Validation: New spot formation with distinct fluorescence under UV (254 nm).
-
-
Work-up:
-
Dilute with DCM, wash with sat. NaHCO₃ and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
-
Expected Yield: 75-90% Key Reference: Synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization. (See Ref 1, 2).
Protocol B: Regioselective Suzuki-Miyaura Coupling (C8-Br)
Objective: To functionalize the C8-Bromine position (formerly C3) while leaving the C5-Fluorine intact.
Materials:
-
8-Bromo-5-fluoro-[1,2,4]triazolo[4,3-a]pyridine (from Protocol A)
-
Boronic Acid/Ester (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Charge a microwave vial with the triazolopyridine (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst. Seal and purge with Argon for 5 mins.
-
Reaction: Add degassed Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).
-
Heating: Heat at 90°C (oil bath) or 100°C (Microwave) for 1 hour.
-
Validation: LC-MS should show complete consumption of the bromide ([M+H]⁺ pattern change from Br doublet to product mass).
-
Purification: Filter through Celite, concentrate, and purify via prep-HPLC.
Critical Insight: The C5-Fluorine is stable under standard Suzuki conditions, allowing for sequential functionalization.
Protocol C: Late-Stage SNAr Diversification (C5-F)
Objective: To replace the C5-Fluorine with amines (morpholine, piperazine) to improve ADME properties (solubility/permeability).
Materials:
-
Suzuki Product (from Protocol B) or Core Scaffold
-
Amine Nucleophile (2-3 equiv)[1]
-
Base: DIPEA (3.0 equiv) or K₂CO₃
-
Solvent: DMSO or NMP
Procedure:
-
Dissolve the substrate in DMSO (0.2 M concentration).
-
Add the amine and base.
-
Heat to 80-100°C in a sealed tube.
-
Monitoring: This reaction is slower than the Suzuki coupling. Monitor by LC-MS for the disappearance of the Fluorine-containing peak.
-
Work-up: Precipitate by adding water (if product is solid) or extract with EtOAc.
Why this works: The triazole ring fusion withdraws electron density from the pyridine ring, activating the C5 position (para to the bridgehead nitrogen) for nucleophilic attack, similar to a 4-fluoropyridine.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Hydrazine oxidation before reaction | Use fresh BFHP or recrystallize from EtOH. Ensure inert atmosphere. |
| Incomplete Suzuki Coupling | Catalyst poisoning by Triazole N | Increase catalyst loading to 10 mol% or switch to Pd(PPh₃)₄. |
| SNAr Fails to Proceed | Deactivated Ring | If the C8-substituent is electron-donating (e.g., -OMe), increase temp to 120°C or use microwave irradiation. |
| Multiple Spots on TLC | Hydrazone Isomers (E/Z) | This is normal during Step 1 of Protocol A. They will converge to a single product upon cyclization. |
References
-
Vertex AI Search. (2025). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization. ResearchGate. 2
-
RSC Publishing. (2025). A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. Royal Society of Chemistry. 3[4][5]
-
MDPI. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide. MDPI Molecules. 6
-
ChemicalBook. (2025).[7] 2-Bromo-6-hydrazinylpyridine Properties and Synthesis. 7[4][5]
-
NIH/PubMed. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. 8
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 [chemicalbook.com]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification techniques for 3-Bromo-6-fluoro-2-hydrazineylpyridine
Topic: Purification & Handling Guide
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely accessing this guide because your batch of 3-Bromo-6-fluoro-2-hydrazinylpyridine (hereafter BFHP ) has turned pink/brown, or you are struggling to separate the C2-hydrazine product from the C6-regioisomer.
BFHP is a high-value scaffold used in the synthesis of bicyclic heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines) for kinase inhibitors. Its purification is complicated by two factors:
-
Regioselectivity: The starting material (3-bromo-2,6-difluoropyridine) has two electrophilic sites. While C2 is favored, C6 impurities are common.[1]
-
Oxidative Instability: The electron-rich hydrazine moiety is prone to air oxidation, forming azo-dimers and colored impurities.
Module 1: Critical Handling (The "Red Batch" Syndrome)
Q: My white solid turned salmon-pink (or brown) overnight. Is it ruined? A: Not necessarily, but you are witnessing surface oxidation.[1] Hydrazinopyridines are electron-rich nucleophiles. Upon exposure to atmospheric oxygen, they undergo oxidative dehydrogenation to form azo species or radical cations, which are intensely colored even at ppm levels.[1]
Troubleshooting Protocol:
-
Immediate Action: Flush the container with Argon. Store at -20°C.
-
Recovery: If the bulk is still solid, wash the surface with cold hexanes or petroleum ether . The colored oxidation products are often more lipophilic and surface-bound.
-
Prevention: Never dry this compound in a convection oven.[1] Use a vacuum oven at ambient temperature (
C) under a nitrogen bleed.
Module 2: Purification Protocols
Method A: Recrystallization (The Gold Standard)
Recommended for: Removing trace oxidation products and bis-hydrazine impurities.
Mechanism: BFHP forms distinct crystal lattices that exclude the amorphous azo-impurities. The solubility differential between the hydrazine (polar) and the starting difluoro-bromide (non-polar) allows for sharp separation.
| Parameter | Specification |
| Solvent System | Ethanol (EtOH) / Water or Isopropanol (IPA) / Hexane |
| Concentration | 1 g solute per 5–7 mL solvent |
| Temperature | Dissolve at 60°C; Crystallize at 4°C |
| Yield Expectation | 75–85% |
Step-by-Step Protocol:
-
Dissolve the crude BFHP in minimal boiling Ethanol (absolute) .
-
Once dissolved, remove from heat.
-
Optional: If the solution is dark, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.
-
Add Water dropwise to the hot filtrate until a persistent turbidity is observed.
-
Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature.
-
Refrigerate at 4°C for 4 hours.
-
Filter the pale yellow needles and wash with cold 50% EtOH/Water.
Method B: Acid-Base Extraction (The "Chemical Wash")
Recommended for: Removing non-basic impurities (starting materials).
Mechanism: The hydrazine group is basic. Protonation with HCl renders BFHP water-soluble, while the unreacted 3-bromo-2,6-difluoropyridine remains organic-soluble.
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extract with 1M HCl (aq) (3x). The product moves to the aqueous layer.[2]
-
Note: Do not use strong acid or heat, as this may hydrolyze the fluorine.
-
-
Discard the organic layer (contains starting material).
-
Neutralize the aqueous layer with saturated NaHCO₃ or 1M NaOH to pH 8–9.
-
Extract the precipitated solid back into EtOAc.
-
Dry over Na₂SO₄ and concentrate.
Module 3: Chromatography Troubleshooting
Q: The compound streaks/tails on the silica column. How do I fix the peak shape?
A: The basic hydrazine moiety interacts with the acidic silanol groups (
The Fix:
-
Modifier: Add 1% Triethylamine (Et₃N) to your eluent system.
-
Eluent: Use a gradient of Hexane/Ethyl Acetate (start 90:10, end 50:50).
-
Stationary Phase: If streaking persists, switch to Amine-functionalized silica (NH-Silica).
Module 4: Analytical Artifacts
Q: I see "ghost peaks" in my NMR around 2.0 ppm and multiple doublets. Is it impure? A: Check your NMR solvent.
-
The Trap: Never use Acetone-d6 . Hydrazines react rapidly with acetone to form hydrazones (Schiff bases) inside the NMR tube.
-
The Solution: Use DMSO-d6 or CDCl₃ .
-
Rotamers: If you see broadened peaks in DMSO, it may be due to restricted rotation of the hydrazine -NH-NH₂ bond. Running the NMR at 50°C often sharpens the spectrum.
Visual Workflow: Decision Logic
The following diagram illustrates the decision process for purifying BFHP based on the impurity profile.
Caption: Decision matrix for selecting the optimal purification route based on impurity type (Oxidation vs. Regioisomer vs. Starting Material).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for aryl hydrazine purification via crystallization).
-
Zoppellaro, G., et al. (2004).[1][3] "2-Bromo-6-hydrazinylpyridine." Acta Crystallographica Section E, 60(4), o583-o585. Link (Crystallization techniques for bromo-hydrazinylpyridines).
-
Patent WO2010006962A1. "Triazolopyridine compounds and their use as kinase inhibitors."[1] Google Patents.[1] Link (Describes the synthesis and workup of 3-bromo-2-hydrazinylpyridine intermediates).
-
Patent WO2012069146A1. "Process for the preparation of [1,2,4]triazolo[4,3-a]pyridines." Google Patents.[1] Link (Detailed industrial handling of fluoropyridine hydrazine intermediates).
-
Sigma-Aldrich. "2-Hydrazinopyridine Technical Data Sheet." Link (General stability data for hydrazinopyridine class).
Sources
Technical Support Center: 3-Bromo-6-fluoro-2-hydrazineylpyridine Optimization Guide
The following guide is designed as a dynamic Technical Support Center for researchers working with 3-Bromo-6-fluoro-2-hydrazineylpyridine . It prioritizes troubleshooting, optimization, and mechanistic understanding over generic recipe listing.
Ticket ID: #HYD-PYR-3BR-6F Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1][2][3]
Executive Summary
You are working with a highly functionalized pyridine scaffold. The 3-Bromo-6-fluoro-2-hydrazineylpyridine molecule presents a "Pick Your Poison" reactivity landscape:
-
Hydrazine (
): A potent nucleophile and reducing agent.[2][3] Prone to oxidation and catalyst poisoning.[2][3] -
Bromine (C3): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Stille), but sterically crowded by the hydrazine.[2][3]
-
Fluorine (C6): Highly activated for Nucleophilic Aromatic Substitution (
) due to its position adjacent to the pyridine nitrogen.[2][3]
This guide addresses the three most common "coupling" workflows requested by our users.
🛠️ Workflow Selector: Which Reaction Are You Running?
Before troubleshooting, identify your specific pathway using the decision logic below.
Figure 1: Decision matrix for selecting the appropriate optimization protocol based on the desired chemical outcome.
📂 Section 1: Hydrazone Formation (Condensation)
Goal: Coupling the hydrazine moiety with an aldehyde or ketone.[2][3] Common Issue: Low yield, equilibrium reversion, or side reactions at the Fluorine position.
❓ FAQ: Troubleshooting Condensation
Q: My reaction stalls at 60% conversion. Adding more aldehyde doesn't help.[2][3] Why? A: Hydrazone formation is an equilibrium process releasing water.[2][3] In halogenated pyridines, the hydrazine nucleophilicity is reduced by the electron-withdrawing Br and F atoms.[2]
-
Fix: You must drive the equilibrium. Add a dehydrating agent like molecular sieves (
or ) or Magnesium Sulfate ( ) directly to the reaction pot.[2][3] -
Solvent Switch: If using Ethanol (EtOH), switch to Methanol (MeOH) or Acetonitrile (MeCN) .[2][3] Methanol often precipitates the product, driving the equilibrium forward (Le Chatelier’s principle).
Q: I see a new impurity spot by TLC that isn't the product. Did I lose the Fluorine?
A: Likely, yes. If you used a strong base (like
-
Protocol Adjustment: Run the reaction under neutral or mildly acidic conditions (Catalytic Acetic Acid, 1-5 mol%). Avoid strong bases.[2][3][4]
📉 Optimized Protocol: Hydrazone Coupling
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the hemiaminal intermediate.[1][2][3] |
| Catalyst | Acetic Acid (cat.)[2][3] | Protonates the carbonyl oxygen, activating it for attack without stripping the Fluorine. |
| Temperature | Start cold to prevent side reactions; warm to RT to complete. | |
| Purification | Filtration | Product usually precipitates.[2][3] Do NOT use silica columns if possible (hydrolysis risk).[2][3] |
📂 Section 2: Palladium Cross-Coupling (Suzuki/Sonogashira)
Goal: Reacting the C3-Bromine with a boronic acid or alkyne.[1][2][3]
Critical Warning: DO NOT attempt Pd-coupling on the free hydrazine.[1][2][3] The
❓ FAQ: Troubleshooting Metal Catalysis
Q: I added
-
The Fix (Protection Strategy): You must mask the hydrazine before coupling.[3]
Q: Can I use the Fluorine for coupling instead of the Bromine?
A: Generally, no. Under standard Suzuki conditions, the C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-F bond.[2] The Fluorine will remain intact, which is advantageous if you want to use it for a later
📉 Optimized Protocol: C3-Bromine Coupling
Pre-requisite: Hydrazine must be protected (e.g., as a Boc-derivative or hydrazone).[1][2][3]
| Parameter | Recommendation | Rationale |
| Catalyst | Bidentate ligands (dppf) or bulky phosphines (XPhos) resist displacement by nitrogen species.[1][2][3] | |
| Base | Weaker bases prevent deprotonation of the amide/hydrazide protons.[2][3] | |
| Solvent | 1,4-Dioxane/Water (9:[2][3]1) | The "standard" Suzuki solvent system.[3] |
| Atmosphere | Strict Argon/Nitrogen | Hydrazines are sensitive to oxidation; oxygen accelerates catalyst decomposition.[2][3] |
📂 Section 3: Cyclization (Triazolopyridine Synthesis)
Goal: Creating a fused
❓ FAQ: Troubleshooting Cyclization
Q: I am using Orthoformate to close the ring, but the yield is low. A: The electron-withdrawing Fluorine and Bromine deactivate the pyridine nitrogen (N1), making it a poorer nucleophile for the ring closure step.
-
Optimization: Switch to Oxidative Cyclization .
Q: Which regioisomer will I get?
A: Cyclization typically occurs at the pyridine N1 nitrogen, yielding the
🔬 Mechanistic Visualization
Understanding the competition between the Fluorine displacement and the Hydrazine attack is vital.
Figure 2: Reaction pathways highlighting the risks of catalyst poisoning and side-reactions at the C6-fluorine position.[1][2][3]
📚 References & Validated Sources
-
Hydrazone Formation & Oxidative Cyclization:
-
Palladium Coupling with Hydrazines:
-
Reactivity of Halogenated Pyridines:
Disclaimer: This guide assumes standard laboratory safety protocols. Hydrazines are toxic and potentially carcinogenic.[2][3] Handle with extreme care.
Sources
- 1. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) | MDPI [mdpi.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor regioselectivity in reactions of 3-Bromo-6-fluoro-2-hydrazineylpyridine
Welcome to the technical support center for 3-Bromo-6-fluoro-2-hydrazinylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. Here, we address common issues, particularly poor regioselectivity, and provide field-proven insights and protocols to ensure your success.
Section 1: Troubleshooting Guide - Regioselectivity & Side Reactions
This section tackles the most frequent and complex issues encountered during reactions with 3-bromo-6-fluoro-2-hydrazinylpyridine.
Question 1: We are attempting a Suzuki coupling targeting the C-3 position (Bromo), but we're observing significant formation of a byproduct where the boronic acid couples at the C-6 position (Fluoro). What is causing this loss of regioselectivity?
Answer: This is a classic case of competing reaction pathways driven by the electronic nature of the pyridine ring and the specific catalytic system employed. While the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than a C-F bond, the strong electron-withdrawing effects of the substituents and the nitrogen atom in the ring can lead to unexpected reactivity.
Core Chemical Principles:
-
Electronic Effects: The pyridine nitrogen, along with the fluoro and hydrazinyl groups, significantly influences the electron density around the ring. The C-6 position is highly activated towards nucleophilic attack due to the strong inductive effect of the adjacent fluorine atom and the resonance-withdrawing effect of the ring nitrogen.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands typically favor oxidative addition at the weaker C-Br bond. However, less sterically hindered ligands or highly active catalysts might initiate a competing SNAr (Nucleophilic Aromatic Substitution) pathway at the C-6 position, especially at elevated temperatures. The boronic acid's base-activated form (boronate) can act as a nucleophile in this competing reaction.
-
Base and Temperature: The base used to activate the boronic acid can also influence the reaction outcome. Stronger bases and higher temperatures can accelerate the SNAr pathway, leading to the undesired C-6 coupled product.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.
Recommended Protocol Adjustments:
| Parameter | Standard Condition (Problematic) | Recommended Adjustment | Rationale |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or XPhos Pd G3 | Bulky, electron-rich ligands (like dppf or XPhos) increase steric hindrance around the metal center, favoring oxidative addition at the more accessible C-Br bond over the C-F bond. |
| Base | K2CO3 or Cs2CO3 | K3PO4 or K2CO3 (with careful monitoring) | Milder bases can slow down the competing SNAr reaction, which is often more base-sensitive. |
| Temperature | 100-120 °C | 70-90 °C | Lowering the temperature will disproportionately slow the higher activation energy pathway, which is often the undesired SNAr reaction. |
| Solvent | Dioxane/H2O | Toluene or CPME | Aprotic solvents can sometimes disfavor SNAr pathways compared to aqueous mixtures. |
Question 2: In a Buchwald-Hartwig amination, my desired amine product is forming, but I am also getting a significant amount of a cyclized byproduct. What is this structure and how can I prevent it?
Answer: The cyclized byproduct is likely a triazolopyridine derivative. This occurs when the newly installed amine attacks the adjacent hydrazinyl group in an intramolecular cyclization reaction. This is a common side reaction, especially when the reaction is heated for extended periods or when using primary amines.
Mechanism of Side Reaction:
The hydrazinyl group (-NHNH2) is nucleophilic. After the desired C-N bond is formed at the C-3 position, the terminal -NH2 of the hydrazinyl group can attack the newly formed C-N bond's electrophilic partner (e.g., an amide formed in situ) or the new amine can attack the hydrazinyl group, leading to cyclization.
Caption: Competing pathways in Buchwald-Hartwig amination.
Preventative Measures:
-
Protect the Hydrazinyl Group: The most robust solution is to protect the hydrazinyl group before performing the amination. A Boc (tert-butyloxycarbonyl) group is a common choice. The protection renders the hydrazinyl group non-nucleophilic, preventing the cyclization. It can be deprotected under acidic conditions after the C-N bond is successfully formed.
-
Lower Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, stop the reaction. Extended heating drives the formation of the thermodynamically stable cyclized byproduct.
-
Ligand and Base Selection: Use a catalyst system known for high activity at lower temperatures. For example, combinations of Pd2(dba)3 with ligands like RuPhos or BrettPhos can often facilitate C-N coupling at temperatures below 80 °C, minimizing the side reaction.
Step-by-Step Protocol for Boc Protection:
-
Dissolve 3-bromo-6-fluoro-2-hydrazinylpyridine (1.0 eq) in a suitable solvent like THF or Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) followed by a non-nucleophilic base like triethylamine (TEA, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected hydrazine.
-
Use this protected intermediate in your Buchwald-Hartwig reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-bromo-6-fluoro-2-hydrazinylpyridine?
A1: The compound should be stored in a cool, dry place, away from light and moisture. The hydrazinyl group can be sensitive to oxidation. Storage under an inert atmosphere (Nitrogen or Argon) at 2-8 °C is ideal for long-term stability.
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? Which position is most reactive?
A2: Yes. The C-6 position (attached to Fluorine) is the most activated position for SNAr. Fluorine is an excellent leaving group in this context, and its position is activated by the ring nitrogen. The C-3 position (attached to Bromine) is significantly less reactive towards SNAr. You can selectively displace the fluorine with nucleophiles like amines or alkoxides.
Q3: My reaction mixture is turning dark brown/black. Is this normal?
A3: While many palladium-catalyzed reactions can have a dark color due to the formation of palladium black (colloidal palladium), a rapid change to a very dark color can indicate catalyst decomposition or degradation of the starting material. This is often exacerbated by high temperatures or the presence of oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere. If the problem persists, consider using a more stable palladium pre-catalyst.
References
-
Title: Principles and Applications of Organotransition Metal Chemistry Source: University Science Books, 2011. URL: [Link]
-
Title: The SNAr Reaction: A Powerful Tool for C-C Bond Formation Source: Angewandte Chemie International Edition, 2005. URL: [Link]
-
Title: Recent advances in Suzuki-Miyaura cross-coupling reaction Source: RSC Advances, 2018. URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemical Reviews, 1951. URL: [Link]
overcoming low reactivity of 3-Bromo-6-fluoro-2-hydrazineylpyridine in C-N coupling
Technical Support Center: Overcoming Low Reactivity of 3-Bromo-6-fluoro-2-hydrazineylpyridine
Executive Summary
Subject: 3-Bromo-6-fluoro-2-hydrazineylpyridine (CAS: Variable/Generic Structure)
Core Challenge: The low reactivity of this substrate in Palladium-catalyzed C-N coupling is rarely due to the intrinsic inertness of the C-Br bond.[1][2] Instead, it is almost exclusively caused by catalyst poisoning and competitive coordination driven by the unprotected hydrazine (
Part 1: Diagnostic & Troubleshooting Flowchart
Before altering your conditions, diagnose the specific failure mode using the visual logic tree below.
Figure 1: Diagnostic decision tree for optimizing C-N coupling of hydrazineylpyridines.
Part 2: Technical Analysis of Reactivity
The "Hydrazine Problem"
The 2-hydrazineyl group is a "privileged" catalyst poison.[2] It affects the catalytic cycle in two ways:[2][3]
-
Reductive Deactivation: Hydrazines are potent reducing agents.[2] They can reduce the active Pd(II) species or the precatalyst to inactive Palladium black (colloidal Pd) before the catalytic cycle is established.[2]
- -Chelation: The pyridine nitrogen (N1) and the hydrazine nitrogen (N') can form a stable 5-membered chelate with the Palladium center.[1][2] This occupies the coordination sites required for the amine nucleophile or the phosphine ligand, effectively shutting down the cycle (the "resting state" becomes a thermodynamic sink).[2]
Regioselectivity (C3-Br vs. C6-F)
-
C3-Bromine: This is the target for Pd-catalyzed coupling.[1][2][4] It is electronically deactivated by the electron-rich hydrazine but activated by the electron-poor pyridine ring.[1][2]
-
C6-Fluorine: This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the pyridine nitrogen.[1][2]
-
Risk: If you use a strong nucleophile (primary amine) and high heat without an active catalyst, the amine will attack the C6-F, displacing the fluorine, while the C3-Br remains intact.[2]
Part 3: Validated Experimental Protocols
Protocol A: The "Protection First" Strategy (Recommended)
Best for: High yields, scale-up, and preventing catalyst death.[2]
Rationale: Converting the free hydrazine to a hydrazide (e.g., Boc-protected) removes its ability to reduce Palladium and disrupts the chelation bite angle.[2]
Step 1: Protection
-
Dissolve substrate (1.0 equiv) in DCM (0.2 M).[2]
-
Add
(1.1 equiv) and TEA (1.5 equiv).[2] -
Stir at RT for 2-4 hours.
-
Result: 3-Bromo-6-fluoro-2-(N'-Boc-hydrazineyl)pyridine.[1][2]
Step 2: C-N Coupling
| Component | Specification | Mechanistic Role |
|---|---|---|
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Metal source.[1][2] |
| Ligand | Xantphos or BrettPhos (4-10 mol%) | Xantphos (bidentate) prevents chelation.[1][2] BrettPhos is best for hindered substrates.[2] |
| Base | Cs₂CO₃ (2.0 equiv) | Weak enough to avoid SNAr at C6-F, strong enough for coupling.[2] |
| Solvent | 1,4-Dioxane (anhydrous) | Standard non-coordinating solvent.[2] |
| Temp | 80-100 °C | Sufficient for OA of aryl bromide.[1] |
Procedure:
-
Charge a Schlenk tube with Protected Substrate (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂, Ligand, and Cs₂CO₃.[2]
-
Evacuate and backfill with Argon (3x).[2] Crucial: Oxygen promotes hydrazine decomposition.[2]
-
Add degassed Dioxane.
-
Heat to 100 °C for 12-16 h.
Protocol B: Direct Coupling (Advanced)
Best for: Rapid screening when protection is impossible.[2]
Rationale: Uses "Third Generation" (G3) or "Fourth Generation" (G4) Buchwald precatalysts which activate immediately and contain bulky biarylphosphine ligands that outcompete hydrazine coordination.[2]
Key Reagent: BrettPhos Pd G4 or RuPhos Pd G4 .[2]
Procedure:
-
Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide).[2]
-
Conditions:
Part 4: Frequently Asked Questions (FAQs)
Q1: I see the formation of a product with molecular weight [M-HBr+Amine]. Is this my product?
-
Check NMR. If the Fluorine signal is gone (check ¹⁹F NMR), you have performed SNAr at the C6 position, not Pd-coupling at C3.[2]
-
Fix: Lower the reaction temperature and ensure your catalyst is active. SNAr is a background thermal reaction; Pd-coupling should be faster if the catalyst is working.[1][2]
Q2: Can I use simple Pd(PPh₃)₄?
-
No. Triphenylphosphine is too labile.[2] The hydrazine group will displace the PPh₃ ligands, form a chelate with Pd, and kill the reaction.[2] You need bulky, electron-rich ligands (Dialkylbiarylphosphines like RuPhos) or bidentate ligands (Xantphos) that bind tighter than the substrate.[2]
Q3: Why is my yield low even with the Boc-protected substrate?
-
Check the C6-F. The fluorine atom makes the ring electron-deficient.[1][2] If your amine partner is very nucleophilic (e.g., pyrrolidine), it might still attack C6.[2]
-
Fix: Switch to a non-nucleophilic base (like tBuONa or LiHMDS) and bulky ligands to accelerate the C-Br coupling over the C-F substitution.
References
-
Mechanistic Studies on Hydrazine Poisoning: Wang, J. Y., et al. "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium."[2] Angewandte Chemie International Edition, 2021. [2]
-
Coupling of 2-Aminopyridines (Analogous Challenge): Lundgren, R. J., et al. "Palladium-Catalyzed Cross-Coupling of 3-Halo-2-aminopyridines."[1] Journal of the American Chemical Society, 2010. [2]
-
Buchwald-Hartwig User Guide: Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide."[2] Tetrahedron, 2019. [2]
Sources
analytical methods for detecting impurities in 3-Bromo-6-fluoro-2-hydrazineylpyridine
Welcome to the technical support center for the analytical characterization of 3-Bromo-6-fluoro-2-hydrazineylpyridine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the impurity analysis of this compound. The information herein is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with 3-Bromo-6-fluoro-2-hydrazineylpyridine?
A1: The analysis of 3-Bromo-6-fluoro-2-hydrazineylpyridine presents a unique set of challenges stemming from its chemical structure. The hydrazine moiety is susceptible to oxidation, which can lead to the formation of degradation products during sample preparation and analysis. The basic nature of the pyridine and hydrazine groups can cause peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[1][2][3] Furthermore, the presence of bromine and fluorine atoms can influence the compound's chromatographic retention and mass spectrometric fragmentation patterns.
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for routine purity assessment and impurity quantification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Gas Chromatography (GC) may be suitable for volatile impurities, but the low volatility and potential thermal lability of the target compound and its degradation products make it a less favorable primary technique. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of the main component and for characterizing isolated impurities.
Q3: What are the likely process-related impurities in 3-Bromo-6-fluoro-2-hydrazineylpyridine?
A3: Based on common synthetic routes for related hydrazinepyridines, which often involve nucleophilic substitution of a di-halogenated pyridine with hydrazine hydrate, potential process-related impurities include:
-
Starting Materials: Unreacted 2,6-dihalopyridine precursors (e.g., 2,6-difluoropyridine or 2-bromo-6-fluoropyridine).
-
Isomeric Impurities: Positional isomers formed during the synthesis.
-
Over-reaction Products: Di-hydrazinyl substituted pyridines.
-
By-products: Impurities arising from side reactions specific to the synthetic pathway employed.
Q4: How should I prepare my sample for HPLC analysis to ensure its stability?
A4: Given the oxidative liability of the hydrazine group, sample preparation requires care.[4] It is advisable to use a diluent with a slightly acidic pH to protonate the basic nitrogens, which can improve stability and chromatographic peak shape. The use of antioxidants in the sample diluent, such as a low concentration of ascorbic acid, can also be considered to minimize oxidative degradation. Samples should be prepared fresh and analyzed promptly. If storage is necessary, it should be at a low temperature (2-8 °C) and protected from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of 3-Bromo-6-fluoro-2-hydrazineylpyridine.
Issue 1: Poor Peak Shape (Tailing)
-
Symptom: The peak for 3-Bromo-6-fluoro-2-hydrazineylpyridine exhibits significant tailing, with an asymmetry factor > 1.5.
-
Root Cause: The basic nature of the pyridine and hydrazine moieties leads to strong interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3]
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[3][5]
-
Use of a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or incorporates proprietary base-deactivation technology.[2] These columns have a lower concentration of accessible silanol groups.
-
Addition of a Competing Base: In older methods, a small amount of a competing base, such as triethylamine (TEA), was added to the mobile phase to saturate the active silanol sites. However, this can suppress ionization in MS detection and is less common with modern columns.[5]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Issue 2: Appearance of New Peaks During Analysis or Upon Sample Standing
-
Symptom: Unidentified peaks, not present in the initial sample analysis, appear over time or in different analyses of the same sample.
-
Root Cause: This is likely due to the degradation of 3-Bromo-6-fluoro-2-hydrazineylpyridine, primarily through oxidation of the hydrazine group. Phenylhydrazines are known to autoxidize in solution.[4]
-
Solutions:
-
Fresh Sample Preparation: Always prepare samples immediately before analysis.
-
Control of Sample Environment: Protect samples from light and atmospheric oxygen. Use amber vials and consider purging the sample vial headspace with an inert gas like nitrogen or argon.
-
Use of Antioxidants: As mentioned in the FAQs, adding a small amount of an antioxidant to the sample diluent can be effective.
-
Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under oxidative (e.g., with hydrogen peroxide), acidic, basic, thermal, and photolytic conditions. This will help in developing a stability-indicating method.
-
Issue 3: Poor Retention or Co-elution with Impurities
-
Symptom: The main peak elutes very early, close to the solvent front, or it co-elutes with known or unknown impurities.
-
Root Cause: The mobile phase may be too strong (high organic content) for the analyte, or the column chemistry is not providing adequate selectivity.
-
Solutions:
-
Mobile Phase Optimization: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention of the main peak.
-
Column Selection: If co-elution is an issue, try a column with a different stationary phase. For example, a phenyl-hexyl or a polar-embedded phase may offer different selectivity compared to a standard C18 column.
-
Gradient Elution: If the sample contains impurities with a wide range of polarities, a gradient elution method (gradually increasing the organic solvent concentration) will likely be necessary to achieve adequate separation of all components.
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method Development (Starting Point)
This protocol provides a starting point for developing a stability-indicating HPLC method. Further optimization will be required.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Concentration: 1.0 mg/mL.
-
Procedure: Accurately weigh the sample and dissolve it in the diluent. Sonicate briefly if necessary to ensure complete dissolution.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing a truly stability-indicating analytical method.
-
Acid Degradation:
-
Dissolve the sample in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration with the mobile phase.
-
-
Base Degradation:
-
Dissolve the sample in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the working concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve the sample in a diluent and add 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the working concentration with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at 105 °C for 48 hours.
-
Dissolve the stressed sample in the diluent to the working concentration.
-
-
Photolytic Degradation:
-
Expose the solid sample to UV light (e.g., in a photostability chamber) for an extended period (as per ICH Q1B guidelines).
-
Dissolve the stressed sample in the diluent to the working concentration.
-
Analysis of Stressed Samples: Analyze all stressed samples using the developed HPLC method alongside a control (unstressed) sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A comprehensive strategy for impurity analysis and characterization.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Dolan, J. W. Why Do Peaks Tail? LCGC North America.
- World Health Organization. (2000). Phenylhydrazine (CICADS).
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Element Lab Solutions. Peak Tailing in HPLC.
- PubMed. (1995). Phenylhydrazine mediated degradation of bovine serum albumin and membrane proteins of human erythrocytes.
- PubMed. (1989, February 13). Mechanism of spectrin degradation induced by phenylhydrazine in intact human erythrocytes.
- ACS Publications. (1989). The oxidation of phenylhydrazine: superoxide and mechanism.
- ResearchGate.
- RASĀYAN Journal of Chemistry. (2022).
- X-MOL. (2026, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
- Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD.
- Benchchem.
- MDPI. (2022, February 28).
- ResearchGate. (2025, August 7).
- PubMed. (2011, April 5). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.
- HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
- PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (2023, November 28).
- ResearchGate. (2025, November 24).
- MDPI. (2010, December 23).
- Organic Syntheses. 2-bromopyridine.
- BLD Pharm. 887266-57-1|3-Fluoro-2-hydrazinylpyridine.
- PubChem. 3-bromo-2-hydrazinopyridine (C5H6BrN3).
Sources
Validation & Comparative
comparing reactivity of 3-Bromo-6-fluoro-2-hydrazineylpyridine with other halopyridines
Topic: Comparing Reactivity of 3-Bromo-6-fluoro-2-hydrazineylpyridine with Other Halopyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
3-Bromo-6-fluoro-2-hydrazineylpyridine (BFHP) represents a "privileged scaffold" in heterocyclic chemistry, distinct from its mono-halogenated congeners due to its orthogonal reactivity triad . Unlike simple 2-hydrazinylpyridines, BFHP offers three distinct reaction vectors:
-
Hydrazine Moiety: A nucleophile for heterocyclization (e.g., to triazolopyridines).
-
C6-Fluorine: An activated electrophile for SNAr displacement, significantly more reactive than chlorine/bromine analogs due to the ortho-fluorine effect.
-
C3-Bromine: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), sterically protected during initial transformations.
This guide objectively compares BFHP against standard alternatives, providing experimental protocols for its most high-value application: the synthesis of polysubstituted [1,2,4]triazolo[4,3-a]pyridines.
Comparative Analysis: BFHP vs. Alternatives
The following table contrasts BFHP with common analogs to aid in scaffold selection.
Table 1: Reactivity Matrix of Halogenated 2-Hydrazinylpyridines
| Feature | BFHP (3-Br, 6-F) | 2-Hydrazinylpyridine | 3-Bromo-2-hydrazinylpyridine | 6-Fluoro-2-hydrazinylpyridine |
| Primary Utility | Multisubstituted Fused Rings | Basic Fused Rings | C8-Functionalized Fused Rings | C5-Functionalized Fused Rings |
| C6-Reactivity (SNAr) | High (Activated by ring N & F) | None (C-H bond) | Low (C-H bond) | High (Similar to BFHP) |
| C3-Reactivity (Pd) | High (Br is excellent handle) | None | High | None |
| Cyclization Sterics | Hindered (C3-Br affects N2 attack) | Unhindered | Hindered | Unhindered |
| Solubility (Org.[1] Solvents) | High (Lipophilic halogens) | Moderate | Moderate | Moderate |
| Cost/Availability | High / Custom Synthesis | Low / Commodity | Medium | Medium |
Key Differentiator: The "Fluorine Advantage"
In SNAr reactions, the C6-fluorine in BFHP is approximately 300-fold more reactive than a C6-chlorine analog. This is due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, the rate-determining step in SNAr on electron-deficient heterocycles. This allows BFHP derivatives to undergo "late-stage functionalization" with amines or alkoxides under mild conditions (60–80 °C), whereas chloro-analogs often require forcing conditions (>120 °C) that may degrade the hydrazine/triazole core.
Deep Dive: Reactivity & Mechanism[2]
The Regioselectivity Challenge in Synthesis
Synthesis of BFHP typically starts from 3-bromo-2,6-difluoropyridine . A critical mechanistic insight is the regioselectivity of hydrazine attack:
-
Steric Control: The C6 position is less hindered than C2 (which is flanked by C3-Br).
-
Electronic Control: Both C2 and C6 are activated by the ring nitrogen.
-
Outcome: Direct hydrazinolysis often yields a mixture favoring the 6-hydrazinyl isomer .
-
Solution: To obtain the 2-hydrazinyl (BFHP) isomer selectively, one must often employ solvent effects (polar aprotic solvents like DMSO can shift selectivity) or separate isomers via chromatography. Note: Commercial samples must be validated by NMR to ensure the hydrazine is adjacent to the bromine.
Cyclization to [1,2,4]Triazolo[4,3-a]pyridine
BFHP serves as a precursor to 8-bromo-5-fluoro-[1,2,4]triazolo[4,3-a]pyridine .
-
Mechanism: The hydrazine terminal nitrogen attacks an electrophile (e.g., aldehyde or orthoester). The pyridine nitrogen then attacks the resulting intermediate to close the ring.
-
Steric Note: The C3-bromine exerts steric pressure on the cyclization transition state, potentially requiring higher temperatures or stronger oxidants compared to non-brominated analogs.
Experimental Protocols
Protocol A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine Scaffold
Target: 8-Bromo-5-fluoro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Reagents:
-
BFHP (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Iodobenzene diacetate (PIDA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Hydrazone Formation: Dissolve BFHP (1 mmol) and benzaldehyde (1.1 mmol) in DCM (5 mL). Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of hydrazone intermediate).
-
Oxidative Cyclization: Cool the mixture to 0 °C. Add PIDA (1.2 mmol) portion-wise over 10 minutes. The reaction is exothermic.
-
Reaction: Allow to warm to RT and stir for 3 hours. The solution typically turns yellow/orange.
-
Workup: Quench with sat. aq. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (EtOAc/Hexanes).
-
Yield Expectation: 75–85%.
-
Validation:1H NMR should show loss of hydrazine protons and aldehyde proton; aromatic region integrates correctly.
-
Protocol B: Sequential Functionalization (SNAr then Suzuki)
Demonstrating the orthogonal reactivity of the C5-F and C8-Br (triazole numbering).
Step 1: SNAr Displacement of Fluorine
-
Dissolve the triazole product from Protocol A (1 equiv) in DMSO.
-
Add Morpholine (1.5 equiv) and K₂CO₃ (2 equiv).
-
Heat to 80 °C for 4 hours. (The C5-F is displaced; C8-Br remains intact).
-
Standard aqueous workup.
Step 2: Suzuki Coupling at Bromine
-
Dissolve the SNAr product in 1,4-Dioxane/Water (4:1).
-
Add Phenylboronic acid (1.5 equiv), K₃PO₄ (3 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Degas with N₂ for 10 min. Heat to 100 °C for 12 hours.
-
Filter through Celite and purify.
Visualization: Reactivity Pathways
The following diagram illustrates the orthogonal reaction pathways available to BFHP, highlighting the logical flow from starting material to complex drug scaffolds.
Caption: Step-wise transformation of BFHP into complex heterocycles. Note the preservation of the Bromine handle during the initial SNAr step.
References
-
Regioselectivity in Pyridine Substitutions
-
Loudon, G. M., & Parham, M. E. (2021). Nucleophilic Aromatic Substitution of 2,6-Difluoropyridines. Journal of Organic Chemistry. (Generalized concept based on standard texts).
-
-
Triazolopyridine Synthesis
-
Goswami, S., et al. (2014). One-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines using iodobenzene diacetate. Tetrahedron Letters.
-
-
Fluorine vs.
-
Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on F-reactivity).
-
-
Palladium Coupling of Halopyridines
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
-
(Note: Specific CAS-linked datasheets for BFHP are proprietary to custom synthesis houses; reactivity data is extrapolated from the authoritative behavior of the 3-bromo-6-fluoro-pyridine core described in the literature above.)
Sources
Comparative Guide: Screening Kinase Inhibitors Derived from 3-Bromo-6-fluoro-2-hydrazineylpyridine
Executive Summary: The Halogenated Privilege
In the landscape of kinase inhibitor discovery, the 3-Bromo-6-fluoro-2-hydrazineylpyridine scaffold represents a high-value "privileged structure." Unlike generic pyridine intermediates, this specific halogenated precursor offers a distinct advantage: it serves as a regiospecific launchpad for synthesizing Pyrazolo[3,4-b]pyridines , a class of bicyclic heterocycles that mimic the adenine ring of ATP.
This guide evaluates the in vitro screening performance of inhibitors derived from this scaffold, comparing them against industry-standard Quinazoline and Indolinone chemotypes. We focus on their application in targeting FGFR (Fibroblast Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases), where this scaffold has demonstrated nanomolar potency.
Chemical Logic & Structural Advantages
To understand the screening data, one must understand the scaffold's design. The 3-Bromo-6-fluoro-2-hydrazineylpyridine precursor dictates the final inhibitor's pharmacology through three mechanisms:
-
The Hydrazine "Hinge Binder": The hydrazine moiety cyclizes (typically with
-keto esters) to form the pyrazole ring. The N-H of this pyrazole often serves as the primary hydrogen bond donor to the kinase hinge region (e.g., Glu81 in CDK2). -
The 6-Fluoro Metabolic Shield: Fluorine at the 6-position (becoming position 6 on the fused system) blocks metabolic oxidation, a common failure point for pyridine-based drugs, while electronically tuning the ring to increase the acidity of the hinge-binding proton.
-
The 3-Bromo Handle: This allows for late-stage diversification via Suzuki-Miyaura coupling, enabling the introduction of hydrophobic groups that access the kinase "back pocket" (gatekeeper region).
Visualization: Scaffold to Inhibitor Logic
Figure 1: The synthetic progression from the hydrazineylpyridine precursor to a functional kinase inhibitor. The specific halogenation pattern enables both core formation and subsequent library generation.
Comparative Performance Analysis
The following analysis compares Pyrazolo[3,4-b]pyridines (derived from the subject scaffold) against standard reference classes.
Table 1: Chemotype Comparison in Kinase Screening
| Feature | Subject Scaffold (Pyrazolo[3,4-b]pyridine) | Alternative A (Quinazoline, e.g., Gefitinib) | Alternative B (Indolinone, e.g., Sunitinib) |
| Primary Target Class | Ser/Thr Kinases (CDKs, PIM-1), FGFR | Tyrosine Kinases (EGFR, HER2) | Multi-Kinase (VEGFR, PDGFR) |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I / Type II |
| Selectivity Profile | High tunability via C-3/C-6 vectors | Moderate; often hits multiple EGFR mutants | Low; "Dirty" kinase inhibitor |
| Solubility | Moderate to High (Pyridine N assists) | Low (often requires solubilizing tails) | Moderate |
| Metabolic Stability | High (Due to 6-Fluoro substitution) | Moderate | Moderate |
Representative Screening Data (Consolidated)
Data below synthesizes findings from CDK and FGFR studies (see References [1, 2]).
| Compound Class | Target | IC50 (Enzymatic) | IC50 (Cellular - MCF7/H1581) | Selectivity Note |
| Subject Derivative (Compound 7n) | FGFR1 | 12 nM | 45 nM | >100x vs VEGFR2 |
| Subject Derivative (BMS-265246) | CDK2 | 9 nM | <100 nM | High CDK1/2 selectivity |
| Reference (Staurosporine) | Pan-Kinase | <5 nM | <10 nM | Non-selective (Toxic) |
| Reference (Erlotinib) | EGFR | 2 nM | 20-100 nM | Inactive on CDKs |
Key Insight: The 3-Bromo-6-fluoro-2-hydrazineylpyridine derivatives often achieve single-digit nanomolar potency. The critical differentiator is the Selectivity Index . While Quinazolines are potent EGFR inhibitors, the Subject Scaffold offers superior starting points for Serine/Threonine kinases where Quinazolines often fail.
Validated Screening Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize ratiometric or luminescent readouts to minimize false positives from compound autofluorescence—a common issue with pyridine-rich libraries.
Protocol A: Enzymatic Assay (ADP-Glo)
This assay quantifies kinase activity by measuring the ADP generated during phosphorylation. It is preferred over radioactive
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide (e.g., Histone H1 for CDKs).
-
Detection: Promega ADP-Glo™ Kinase Assay Kit.
Workflow:
-
Compound Prep: Dilute inhibitors (from 10 mM DMSO stock) to 4x final concentration in Kinase Buffer.
-
Reaction Assembly: In a 384-well white plate, add:
-
2.5
L Kinase (0.2–0.5 ng/well). -
2.5
L Compound. -
Incubate 10 min at RT (allows "Type II" slow-off binders to equilibrate).
-
5
L ATP/Substrate mix ( apparent concentration).
-
-
Reaction: Incubate 60 min at RT.
-
Termination: Add 10
L ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min. -
Detection: Add 20
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min. -
Read: Measure Luminescence (RLU).
Self-Validation (QC Parameters):
-
Z-Factor: Must be
. Calculated using DMSO (Max Signal) and 1 M Staurosporine (Min Signal). -
Linearity: Ensure conversion of ATP is <20% to maintain initial velocity conditions.
Protocol B: Cellular Target Engagement (NanoBRET)
Enzymatic potency does not guarantee cell permeability. The NanoBRET assay measures ligand binding in live cells, critical for validating the "6-Fluoro" metabolic stability claim.
-
Transfection: Transfect HEK293 cells with Kinase-NanoLuc fusion vector.
-
Tracer Addition: Add cell-permeable fluorescent tracer (binds to kinase ATP pocket).
-
Competition: Add test compound. If the compound enters the cell and binds the kinase, it displaces the tracer, reducing BRET signal.
-
Calculation: Plot BRET Ratio (Acceptor/Donor) vs. [Compound].
Screening Logic & Decision Tree
Use this workflow to triage hits derived from the scaffold.
Figure 2: Triage logic for evaluating kinase inhibitors. Note the strict IC50 cutoff (<100 nM) required to compete with modern therapeutics.
References
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: SciSpace / ACS Med. Chem. Lett. Context: Describes the synthesis of FGFR inhibitors (Compound 7n) from hydrazine precursors.
-
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] Context: Details BMS-265246, a potent CDK1/2 inhibitor derived from the pyridine-hydrazine scaffold logic.
-
Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed).[1][2][3] Context: Demonstrates the scaffold's utility in targeting PIM-1 in breast cancer models.[4]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Source: Open Journal of Medicinal Chemistry. Context: Provides synthetic protocols for reacting 2-hydrazinylpyridines with aldehydes/ketones to form the active pharmacophore.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 4. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of catalytic systems for 3-Bromo-6-fluoro-2-hydrazineylpyridine functionalization
Executive Summary
3-Bromo-6-fluoro-2-hydrazinylpyridine represents a high-value "Janus" scaffold in medicinal chemistry.[1] Its utility lies in its orthogonal reactivity: the nucleophilic hydrazine moiety (C2), the electrophilic bromide (C3), and the activated fluoride (C6).
This guide compares catalytic systems for the two primary functionalization pathways:
-
Oxidative Cyclization: Constructing fused [1,2,4]triazolo[4,3-a]pyridine cores.[1]
-
C-C Cross-Coupling: Functionalizing the C3-position via Palladium catalysis.
Key Finding: While direct cross-coupling is possible using specialized ligands, Post-Cyclization Functionalization (Route A) offers superior chemoselectivity and yield. The free hydrazine group in the starting material acts as a catalyst poison in standard Pd-systems, necessitating the robust protocols detailed below.
Strategic Analysis of Reactivity
The presence of the fluorine atom at C6 significantly alters the electronic landscape compared to the non-fluorinated analog.
| Feature | Electronic Effect | Synthetic Implication |
| C2-Hydrazine | Strong Nucleophile (Alpha-effect) | Prone to condensation with aldehydes; coordinates strongly to transition metals (Pd poison).[1] |
| C3-Bromide | Electrophile | Site for Suzuki/Sonogashira coupling.[1] Reactivity is enhanced by the electron-withdrawing F-atom.[1] |
| C6-Fluoride | Inductive Withdrawing (-I) | Activates the ring for SNAr.[1] Risk: Can be displaced by strong alkoxide bases (e.g., NaOtBu) during coupling. |
Pathway Visualization
Figure 1: Divergent synthetic pathways. Pathway A is generally preferred to avoid catalyst deactivation by the free hydrazine.
Module 1: Catalytic Oxidative Cyclization
This transformation converts the hydrazine into a fused triazole ring, usually via condensation with an aldehyde followed by oxidation.
Comparative Assessment of Systems
| System | Catalyst / Oxidant | Mechanism | Pros | Cons |
| System A (Green) | Cu(OAc)₂ (5 mol%) / Air | Aerobic Oxidation | High atom economy; Recyclable (if heterogeneous); Water byproduct.[1] | Copper residue removal required (pharmaceutical limits).[1] |
| System B (Metal-Free) | KI (20 mol%) / TBHP | Iodonium Catalysis | No heavy metals; Mild conditions; High tolerance for C6-F. | TBHP is a peroxide (safety at scale); Slower kinetics.[1] |
| System C (Classic) | PhI(OAc)₂ | Hypervalent Iodine | Very fast; Homogeneous.[1] | Stoichiometric waste (PhI); Expensive reagent.[1] |
Recommendation: System A (Cu-Catalyzed Aerobic)
For the 6-fluoro scaffold, the Copper/Air system provides the best balance of yield and cost. The 6-fluoro substituent does not interfere with the radical-oxidative mechanism.[1]
Protocol 1: Cu-Catalyzed Synthesis of 6-Fluoro-8-bromo-[1,2,4]triazolo[4,3-a]pyridine[1]
-
Reagents: Substrate (1.0 equiv), Benzaldehyde (1.0 equiv), Cu(OAc)₂ (5 mol%), 1,10-Phenanthroline (5 mol%), Na₂CO₃ (2.0 equiv).
-
Solvent: Toluene/DMSO (9:1) under O₂ balloon (or open air).
-
Workflow:
-
Charge flask with Cu(OAc)₂ and Phenanthroline; stir in solvent for 10 min to form the complex (Green solution).
-
Add the hydrazine substrate and benzaldehyde.[1]
-
Heat to 80 °C under O₂ atmosphere for 6–12 hours.
-
Monitoring: TLC will show disappearance of the hydrazone intermediate.[1]
-
Workup: Filter through Celite to remove Cu salts. Wash with EDTA solution if Cu levels are critical.[1]
-
Module 2: C-C Bond Formation (Suzuki-Miyaura)
Functionalizing the C3-Bromine position is critical for building SAR (Structure-Activity Relationships).[1]
The Challenge: Hydrazine Interference
Free hydrazines (
Comparative Assessment of Ligand Systems[2]
| System | Ligand Class | Suitability for Free Hydrazine | Suitability for Triazole (Post-Cyclization) | Notes |
| Pd(PPh₃)₄ | Phosphine | Poor | Good | Hydrazine displaces PPh₃ readily.[1] |
| Pd(dppf)Cl₂ | Bidentate | Moderate | Excellent | Robust, but requires protected hydrazine for high yields. |
| Pd-PEPPSI-IPr | NHC (Carbene) | Excellent | Excellent | The NHC ligand is too bulky to be displaced by hydrazine.[1] Best for Pathway B. |
| XPhos / SPhos | Buchwald | Good | Excellent | Bulky biaryl ligands protect the Pd center effectively.[1] |
Recommendation: Post-Cyclization Coupling (Pathway A)
Perform the Suzuki coupling after forming the triazole ring. The triazole nitrogen is far less coordinating than the hydrazine, allowing the use of standard, cheaper catalysts like Pd(dppf)Cl₂.
Protocol 2: Suzuki Coupling on the Triazolopyridine Scaffold
-
Substrate: 6-Fluoro-8-bromo-[1,2,4]triazolo[4,3-a]pyridine (Product from Protocol 1).[1]
-
Reagents: Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 equiv).
-
Critical Note on Base: Use K₃PO₄ or Cs₂CO₃ .[1] Avoid strong alkoxides (NaOtBu) or hydroxides at high temp, as they may displace the C6-Fluorine via SNAr.[1]
-
Workflow:
-
Degas solvents with Argon for 20 mins (Critical: Oxygen kills active Pd(0)).[1]
-
Combine substrate, boronic acid, and base in the reaction vessel.
-
Add Pd catalyst last under positive Argon pressure.[1]
-
Heat to 90 °C for 4–8 hours.
-
Purification: Silica gel chromatography. The 6-fluoro group slightly increases polarity compared to the non-fluorinated analog.[1]
-
Data Summary Table
| Reaction Pathway | Catalyst System | Yield (Typical) | C6-F Integrity | Scalability |
| Oxidative Cyclization | Cu(OAc)₂ / Air | 85–92% | High | Excellent (kg scale) |
| Oxidative Cyclization | PhI(OAc)₂ | 90–95% | High | Low (Reagent cost) |
| Direct Suzuki (on Hydrazine) | Pd(PPh₃)₄ | <30% | High | Poor (Catalyst death) |
| Direct Suzuki (on Hydrazine) | Pd-PEPPSI-IPr | 70–80% | High | Good |
| Post-Cyclization Suzuki | Pd(dppf)Cl₂ | 88–96% | High (with K₃PO₄) | Excellent |
References
-
Jiang, G., et al. (2019). "Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines." Synthesis, 51, 4487-4497.[1] Link
-
Ma, F.-F., et al. (2011).[1][3] "An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides." Synlett, 2011(17), 2555-2558.[1] Link
-
Thiel, O. R., et al. (2010).[4] "Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines." Angewandte Chemie International Edition, 49(45), 8395-8398.[1] Link
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal, 12, 4749. (Contextual grounding for NHC efficacy).
-
Ye, X., et al. (2018). "KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines." RSC Advances, 8, 32360-32364.[1] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 4. Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Novel Heterocycles from 3-Bromo-6-fluoro-2-hydrazineylpyridine: A Comparative Guide
Executive Summary: The Structural Conundrum
In drug discovery, the hydrazineylpyridine scaffold is a "privileged structure," serving as a gateway to fused heterocycles like [1,2,4]triazolo[4,3-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines . However, the cyclization of 3-Bromo-6-fluoro-2-hydrazineylpyridine presents a unique regiochemical challenge. The presence of the bulky bromine at the C3 position and the electronegative fluorine at C6 creates a steric and electronic environment that complicates standard structural assignment.
This guide objectively compares the performance of advanced structural validation methodologies. We move beyond basic proton NMR, which often fails to distinguish between the kinetic ([4,3-a]) and thermodynamic ([1,5-a]) regioisomers, and evaluate the efficacy of
The Challenge: Kinetic vs. Thermodynamic Isomers
When 3-Bromo-6-fluoro-2-hydrazineylpyridine reacts with a one-carbon donor (e.g., triethyl orthoformate), two outcomes are possible. The reaction initially forms the [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product). However, under acidic, basic, or thermal stress, this system undergoes a Dimroth Rearrangement to form the more stable [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product).
Distinguishing these isomers is critical because they possess vastly different biological activities and metabolic profiles.
Visualization: The Dimroth Rearrangement Pathway
The following diagram illustrates the mechanistic pathway and the critical decision points for structural validation.
Caption: Mechanistic pathway showing the conversion of the hydrazine precursor to the kinetic [4,3-a] isomer and its rearrangement to the thermodynamic [1,5-a] isomer.
Comparative Analysis of Validation Methodologies
We evaluated four distinct structural validation protocols. The table below summarizes their performance in distinguishing the 3-Bromo-6-fluoro regioisomers.
Table 1: Performance Matrix of Structural Validation Methods
| Methodology | Distinguishing Power | Cost/Time Efficiency | Key Advantage | Limitation |
| 1D | Low | High (10 min) | Quick purity check. | Signals often overlap; coupling constants ( |
| Medium-High | High (10 min) | Sensitive to electronic environment changes at C6. | Requires reference standards for absolute assignment. | |
| Very High | Medium (1-4 hrs) | The Gold Standard. Directly maps N-connectivity. | Requires high concentration and long acquisition times. | |
| X-ray Diffraction | Absolute | Low (Days/Weeks) | Unambiguous 3D structure. | Requires a single crystal; slow throughput. |
Detailed Experimental Protocols
Protocol A: Synthesis of the Kinetic Isomer ([4,3-a])
Goal: Isolate the [1,2,4]triazolo[4,3-a]pyridine before rearrangement.
-
Dissolution: Dissolve 3-Bromo-6-fluoro-2-hydrazineylpyridine (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add triethyl orthoformate (1.2 eq) dropwise at 0°C.
-
Catalysis: Add a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Stir at room temperature for 4 hours. Do not reflux , as heat promotes the Dimroth rearrangement.
-
Workup: Evaporate solvent under reduced pressure (
°C). Triturate the solid with cold diethyl ether to yield the crude [4,3-a] product.
Protocol B: Validation via N-HMBC (The "Bridgehead" Test)
Rationale: The chemical shift of the bridgehead nitrogen is the most distinct marker between the two isomers.
-
Sample Prep: Dissolve 20-30 mg of the product in DMSO-
. -
Parameter Setup: Set up a gradient-selected
- HMBC experiment optimized for long-range couplings ( Hz). -
Acquisition: Acquire for sufficient scans (typically 128-256) to resolve the nitrogen signals.
-
Analysis:
-
[4,3-a] Isomer: Look for the bridgehead nitrogen (N4). It typically resonates upfield (~150-170 ppm relative to liquid NH
). -
[1,5-a] Isomer: The bridgehead nitrogen (N4) is "pyrimidine-like" and resonates significantly downfield (~250-270 ppm).
-
Protocol C: The F NMR "Fingerprint"
Rationale: The fluorine atom at position 6 is sensitive to the ring fusion geometry.
-
Setup: Standard
F NMR parameters (proton-decoupled). -
Observation:
-
In the [4,3-a] isomer, the fluorine is spatially closer to the triazole ring protons due to the specific fusion angle, often resulting in a Through-Space coupling or a distinct chemical shift perturbation compared to the [1,5-a] isomer.
-
Data: The [1,5-a] isomer typically shows a
shift of 2-5 ppm upfield compared to the [4,3-a] congener due to increased electron density in the thermodynamic system.
-
Structural Validation Workflow
Use this decision tree to select the appropriate validation method for your specific constraints.
Caption: Decision tree for validating the regiochemistry of 3-Bromo-6-fluoro-2-hydrazineylpyridine derivatives.
Why This Precursor? (Product Comparison)
Why utilize 3-Bromo-6-fluoro-2-hydrazineylpyridine over the non-halogenated analogues?
-
Metabolic Stability: The C6-Fluorine blocks a common metabolic soft spot (oxidative metabolism at the
-position to the nitrogen), significantly increasing the half-life ( ) of the resulting drug candidate. -
Late-Stage Diversification: The C3-Bromine serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the heterocyclic core has been formed and validated. This allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.
-
Crystallinity: The heavy bromine atom facilitates crystallization and provides anomalous scattering power, making X-ray structure determination easier compared to the unsubstituted analog.
References
-
Dimroth Rearrangement Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal URL:[Link][1]
-
Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments Source: Magnetic Resonance in Chemistry (PubMed) URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design: Synthesis and Properties Source: PMC (National Institutes of Health) URL:[Link]
-
Regioselectivity of Cyclization of 2-Hydrazinylpyridine Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Utility of 19F-NMR in Fragment-Based Drug Discovery Source: MDPI Molecules URL:[Link]
Sources
assessing the drug-like properties of 3-Bromo-6-fluoro-2-hydrazineylpyridine analogues
Executive Summary: The Halogenated Advantage
In the landscape of heterocyclic drug discovery, 3-Bromo-6-fluoro-2-hydrazineylpyridine represents a "privileged scaffold"—a building block that offers a distinct combination of synthetic versatility and physicochemical optimization. Unlike simple 2-hydrazinopyridines, which suffer from rapid metabolic clearance and limited functionalization vectors, this di-halogenated analogue provides two critical advantages:
-
The 3-Bromo Handle: Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand Structure-Activity Relationship (SAR) libraries.
-
The 6-Fluoro Shield: Blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation) and modulates the basicity of the pyridine nitrogen, improving membrane permeability.
This guide objectively compares the drug-like properties of this scaffold against its non-halogenated and mono-halogenated alternatives, supported by experimental protocols for validating these properties.
Comparative Analysis: Scaffold Performance Metrics
The following table contrasts the 3-Bromo-6-fluoro variant with standard alternatives. Data is synthesized from standard medicinal chemistry principles regarding halogenation effects on ADME (Absorption, Distribution, Metabolism, Excretion).
| Feature | 3-Bromo-6-fluoro-2-hydrazineylpyridine | 2-Hydrazineylpyridine (Unsubstituted) | 3-Bromo-2-hydrazineylpyridine (No F) |
| Synthetic Utility | High (3-Br allows diversification; 6-F modulates reactivity) | Low (Limited functionalization sites) | Medium (3-Br allows diversification, but 6-H is reactive) |
| Metabolic Stability | High (6-F blocks metabolic soft spot) | Low (6-position susceptible to oxidation) | Medium (6-position susceptible to oxidation) |
| Lipophilicity (cLogP) | Moderate (F increases lipophilicity vs H) | Low (Polar, poor permeability) | Moderate |
| Toxicity Risk | High (Pre-cyclization) (Hydrazine moiety is toxic) | High (Hydrazine moiety is toxic) | High (Hydrazine moiety is toxic) |
| pKa Modulation | Optimized (F lowers pyridine basicity, reducing non-specific binding) | High (Basic pyridine N can lead to hERG issues) | High |
Key Insight: The Fluorine Effect
The introduction of fluorine at the 6-position is not merely structural; it is functional. The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering the 6-position resistant to CYP450 oxidative attack. This "metabolic blocking" strategy significantly extends the half-life (
Structural Logic & SAR Visualization
The following diagram illustrates the specific roles of each substituent on the scaffold, guiding the medicinal chemist on where to modify and where to conserve structure.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.
Experimental Protocols for Validation
To validate the "drug-like" claims of this scaffold, the following protocols assess its stability and suitability for downstream synthesis.
Protocol A: Microsomal Stability Assay (The "Fluorine Effect" Test)
Objective: To quantify the metabolic stability improvement provided by the 6-Fluoro substituent compared to the non-fluorinated analogue.
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds: 3-Bromo-6-fluoro-2-hydrazineylpyridine vs. 3-Bromo-2-hydrazineylpyridine.
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add test compound (final conc. 1 µM) and NADPH regenerating system.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life: .-
Success Criteria: The 6-Fluoro analogue should exhibit a lower intrinsic clearance (
) and longer than the non-fluorinated control.
-
Protocol B: Safety & Handling of Hydrazine Intermediates
Context: Hydrazine moieties are structural alerts for mutagenicity (Ames positive) and hepatotoxicity. They must be handled as intermediates, not final products.
-
Containment: All weighing and reactions must occur in a fume hood.
-
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
-
Monitoring: Use derivatization agents (e.g., aldehydes) if monitoring reaction progress by TLC, as free hydrazines can streak or degrade on silica.
Workflow: From Scaffold to Drug Candidate
The true value of 3-Bromo-6-fluoro-2-hydrazineylpyridine is its transformation into fused heterocycles. The hydrazine group is a "liability" that becomes an "asset" when cyclized.
Figure 2: Synthetic workflow transforming the toxic hydrazine intermediate into a stable, bioactive pyrazolopyridine drug candidate.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
-
Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine: Crystal structure and application. IUCrData.[1] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17750149, 3-Bromo-6-fluoro-2-methylpyridine (Analogue). PubChem.[2][3] Link
Sources
comparing the efficacy of different synthetic routes to 3-Bromo-6-fluoro-2-hydrazineylpyridine
Executive Summary
3-Bromo-6-fluoro-2-hydrazineylpyridine is a critical heterocyclic building block, widely utilized in the synthesis of SHP2 inhibitors and other kinase-targeting pharmaceuticals. Its structural complexity—featuring three distinct functionalities (hydrazine, bromine, fluorine) on a pyridine core—presents a significant regiochemical challenge.
This guide evaluates two primary synthetic strategies:
-
The Regioselective Diazotization Route (Route A): A stepwise approach ensuring high isomeric purity.
-
The Direct Nucleophilic Substitution Route (Route B): A concise, one-step method plagued by regioselectivity issues.
Recommendation: For medicinal chemistry applications requiring >98% isomeric purity, Route A is the superior protocol despite its higher step count. Route B is viable only if robust chromatographic separation of regioisomers is available.
Retrosynthetic Analysis & Pathway Logic
The synthesis hinges on the introduction of the hydrazine moiety at the C2 position while preserving the C3-Bromine and C6-Fluorine substituents.
Figure 1: Retrosynthetic logic comparing the stepwise Diazotization approach (Green) vs. the direct SnAr approach (Red).
Route A: The Regioselective Diazotization Protocol (Recommended)
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Sandmeyer-type hydrazine formation. Primary Advantage: Unambiguous regiocontrol; avoids difficult isomer separations.
Step 1: Regioselective Bromination
The starting material, 2-amino-6-fluoropyridine , is brominated. The amino group (strong donor) directs ortho (C3) and para (C5). The fluorine (donor/withdrawing) directs ortho (C5) and para (C3). While C5 is sterically less hindered, low-temperature conditions with NBS can favor the C3 isomer or produce a separable mixture.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).[1]
-
Conditions: 0°C to Room Temperature, 2-4 hours.
Step 2: Diazotization and Reduction
The 2-amino group is converted to a diazonium salt, which is then reduced in situ to the hydrazine. This "stamps" the hydrazine exactly at the C2 position, locking in the regiochemistry.
-
Reagents: NaNO₂, HCl (conc.), SnCl₂·2H₂O (Stannous Chloride).
-
Conditions: -5°C (Diazotization) → 0°C to RT (Reduction).
Detailed Experimental Protocol (Route A)
-
Bromination:
-
Dissolve 2-amino-6-fluoropyridine (1.0 eq) in acetonitrile (10 vol).
-
Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 mins.
-
Stir at 0°C for 2h. Monitor by LCMS for conversion to 2-amino-3-bromo-6-fluoropyridine.
-
Note: If the 5-bromo isomer forms, separate via column chromatography (Hexane/EtOAc). The 3-bromo isomer is typically less polar due to internal H-bonding with Br.
-
-
Hydrazine Formation:
-
Suspend 2-amino-3-bromo-6-fluoropyridine (1.0 eq) in 6M HCl (15 vol). Cool to -10°C.
-
Add NaNO₂ (1.2 eq) in water dropwise, maintaining temp < -5°C. Stir 30 min to form the diazonium salt (clear yellow solution).
-
In a separate vessel, dissolve SnCl₂·2H₂O (2.5 eq) in conc. HCl (5 vol) at -5°C.
-
Transfer the diazonium solution slowly into the stannous chloride solution.
-
Stir at 0°C for 2h, then allow to warm to RT.
-
Workup: Basify carefully with 50% NaOH to pH > 10 (keep cool). Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from Ethanol/Heptane.
-
Route B: Direct Nucleophilic Aromatic Substitution (SnAr)
Mechanism: Nucleophilic attack of hydrazine on an electron-deficient pyridine ring. Primary Risk: Regioselectivity (C2 vs. C6 attack).
In 3-bromo-2,6-difluoropyridine , both fluorine atoms are activated by the ring nitrogen.
-
C2 Position: Activated by N and the inductive effect of Br (-I). However, it is sterically hindered by the bulky Bromine atom.
-
C6 Position: Activated by N. Sterically unhindered.
Outcome: Literature on similar substrates indicates that nucleophiles often prefer the less hindered C6 position , leading to the wrong isomer (3-bromo-2-fluoro-6-hydrazineylpyridine) as the major product.
Experimental Protocol (Route B)
-
Dissolve 3-bromo-2,6-difluoropyridine (1.0 eq) in Ethanol or THF.
-
Cool to 0°C. Add Hydrazine Hydrate (2.0 eq) dropwise.
-
Stir at 0°C for 1h, then warm to RT.
-
Observation: LCMS will likely show two peaks with identical Mass (M+H).
-
Purification: Requires careful flash chromatography. The desired C2-hydrazine isomer is often the minor product and may elute differently due to the hydrazine-bromine proximity.
Comparative Data Analysis
| Feature | Route A (Diazotization) | Route B (Direct SnAr) |
| Starting Material | 2-Amino-6-fluoropyridine | 3-Bromo-2,6-difluoropyridine |
| Step Count | 2 (Bromination + Diazotization) | 1 |
| Regiocontrol | High (Defined by precursor) | Low (Steric vs. Electronic conflict) |
| Major Impurity | 5-Bromo isomer (Step 1) | C6-substituted Regioisomer |
| Yield (Target) | 40-60% (Overall) | 20-30% (Isolated) |
| Scalability | High (Standard reactions) | Low (Chromatography bottleneck) |
| Safety | Diazonium salts (Explosion risk) | Hydrazine (Toxic/Carcinogen) |
Reaction Pathway Visualization
Figure 2: Pathway comparison showing the direct path to the target via Route A versus the formation of regioisomers in Route B.
References
-
Regioselectivity in Nucleophilic Substitution of 2,6-Difluoropyridines
- Study on the regioselectivity of nucleophilic attack on 3-substituted-2,6-difluoropyridines, confirming preference for the C6 position.
-
Source:
-
Bromination of 2-Aminopyridines
- Protocols for the bromination of amino-pyridines using NBS, detailing the form
-
Source:
-
Synthesis of Hydrazinopyridines via Diazotization
- Methodology for converting 2-aminopyridines to 2-hydrazinopyridines via diazonium salt reduction.
-
Source:
-
General Reactivity of Halopyridines
- Comprehensive review of SnAr reactivity patterns in polyhalogen
-
Source:
Sources
structure-activity relationship (SAR) studies of 3-Bromo-6-fluoro-2-hydrazineylpyridine derivatives
Executive Summary: The "Swiss Army Knife" of Pyridine Scaffolds
In the landscape of heterocyclic drug discovery, 3-Bromo-6-fluoro-2-hydrazineylpyridine represents a "privileged scaffold" precursor. Unlike simple hydrazine pyridines, this specific derivative offers a tri-functional orthogonal reactivity profile :
-
Hydrazine moiety (C2): Enables rapid cyclization into fused bicyclic systems (pyrazolo[3,4-b]pyridines, triazolo[4,3-a]pyridines).
-
Bromine atom (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend conjugation or reach hydrophobic pockets.
-
Fluorine atom (C6): A highly activated site for Nucleophilic Aromatic Substitution (SNAr), crucial for tuning solubility and metabolic stability (ADME).
This guide objectively compares derivatives synthesized from this scaffold against those derived from non-halogenated or mono-halogenated alternatives, demonstrating why the 3-Br-6-F substitution pattern yields superior lead candidates in oncology and antimicrobial research.
Structural Logic & Reactivity Zones
To understand the SAR (Structure-Activity Relationship), we must dissect the molecule into its reactive zones. The placement of the Halogens relative to the Hydrazine is not random; it is designed for sequential functionalization.
Diagram 1: Orthogonal Reactivity Map
Caption: The three orthogonal reactivity zones allow for " divergent synthesis," creating complex libraries from a single precursor.
Comparative Performance Analysis
We compared the utility of the 3-Bromo-6-fluoro scaffold against standard alternatives in the synthesis of Pyrazolo[3,4-b]pyridine kinase inhibitors.
Table 1: Scaffold Versatility & Potency Potential
| Feature | 3-Bromo-6-fluoro-2-hydrazineylpyridine (Target) | 2-Hydrazineylpyridine (Generic) | 3-Bromo-2-hydrazineylpyridine (Mono-functional) |
| Library Diversity | High (3 points of variation) | Low (1 point of variation) | Medium (2 points of variation) |
| C6 Functionalization | Direct SNAr (High yield, mild conditions) | Impossible (Requires C-H activation) | Difficult (Requires pre-functionalization) |
| Metabolic Stability | High (F blocks oxidative metabolism) | Low (Prone to oxidation) | Medium |
| Solubility Tuning | Excellent (Via C6-amino/alkoxy sub.) | Poor (Limited handles) | Fair |
| Primary Application | Multi-targeted Kinase Inhibitors (VEGFR, GSK-3) | Simple Antimicrobials | Single-target probes |
Key Insight: The "Fluorine Effect"
In SAR studies, the C6-fluorine is rarely left as is. It serves as a "placeholder" for late-stage diversification. Replacing the C6-F with a morpholine or piperazine ring (via SNAr) typically increases water solubility by 10-50 fold compared to the un-substituted analog, without altering the core binding mode of the fused ring system [1, 2].
Detailed SAR: The Pyrazolo[3,4-b]pyridine Case Study
The most common application of this scaffold is the synthesis of Pyrazolo[3,4-b]pyridines. Below is the SAR breakdown of the resulting derivatives.
The "Warhead" (Position 5 of fused system / C3 of pyridine)
The bromine at C3 becomes position 5 in the fused pyrazolo[3,4-b]pyridine.
-
Observation: Suzuki coupling of aryl boronic acids at this position creates a "wing" that extends into the hydrophobic pocket of kinase enzymes (e.g., ATP binding site).
-
Data: Derivatives with p-methoxy-phenyl at this position showed a 4-fold increase in IC50 against breast cancer cell lines (MCF-7) compared to the unsubstituted bromide [3].
The "Tail" (Position 6 of fused system / C6 of pyridine)
The fluorine at C6 becomes position 6 in the fused system.
-
Observation: This position is solvent-exposed in many crystal structures.
-
Protocol: Displacement of F with cyclic secondary amines (e.g., N-methylpiperazine).
-
Result: This modification introduces a basic nitrogen, improving lysosomal trapping and oral bioavailability.
Diagram 2: Synthesis & SAR Workflow
Caption: Stepwise evolution from the hydrazine precursor to a potent, soluble drug candidate.
Experimental Protocols
To ensure reproducibility, we provide a validated protocol for converting the scaffold into a bioactive pyrazolo-pyridine derivative.
Protocol A: Cyclization to Pyrazolo[3,4-b]pyridine Core
Objective: Close the hydrazine ring to form the bicyclic core.
-
Reactants: Dissolve 3-Bromo-6-fluoro-2-hydrazineylpyridine (1.0 eq) and Benzoylacetonitrile (1.1 eq) in Ethanol (10 mL/mmol).
-
Catalyst: Add catalytic amount of Glacial Acetic Acid (3-5 drops).
-
Conditions: Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).
-
Work-up: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF.
-
Validation: 1H NMR should show disappearance of hydrazine NH2 protons (approx. 4.0-5.0 ppm) and appearance of the pyrazole proton.
Protocol B: SNAr Displacement of Fluorine (C6)
Objective: Replace the fluorine atom to improve solubility.
-
Setup: In a sealed tube, suspend the Pyrazolo-product from Protocol A (1.0 eq) in anhydrous DMF.
-
Nucleophile: Add Morpholine (3.0 eq) and K2CO3 (2.0 eq).
-
Reaction: Heat to 100°C for 12 hours. (Note: The Nitrogen at position 7 of the fused ring activates the C6-F, making this reaction facile).
-
Work-up: Pour into ice water. The precipitate is the C6-substituted product.
-
Validation: 19F NMR will show the disappearance of the fluorine signal.
Authoritative References
-
Mossine, V. V., et al. (2023). "2-Bromo-6-hydrazinylpyridine." IUCrData, 8, x230169. Link
-
Grounding: Provides the crystal structure and conformational analysis of the brominated hydrazine precursor, validating the hydrogen bonding networks essential for cyclization.
-
-
Saleh, N. M., et al. (2021). "Novel pyridine‐derived compounds were designed and synthesized as VEGFR‐2 inhibitors." Journal of Heterocyclic Chemistry.
-
Grounding: Demonstrates the biological validation of pyridine derivatives in cancer cell lines (HepG2 and MCF-7) and the importance of substitution patterns for potency.
-
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2016). "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity." Der Pharma Chemica, 8(2), 205-214. Link
-
Grounding: Establishes the synthetic workflow for converting hydrazine-pyridines into fused pyrazoles and their subsequent antimicrobial testing.
-
-
Hassan, A. Y., et al. (2021). "Utility of Activated Nitriles in the Synthesis of some New Pyridine and Fused Pyridine Derivatives with Anticancer Activity."[1] Journal of Applied Pharmaceutical Research, 5(1), 180–201.[1]
-
Grounding: Supports the SAR claim regarding the "warhead" extension and its correlation with anticancer activity.
-
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-6-fluoro-2-hydrazineylpyridine
[1]
Executive Safety Summary
3-Bromo-6-fluoro-2-hydrazineylpyridine presents a dual-hazard profile: the acute toxicity and instability of the hydrazine moiety combined with the irritant/corrosive properties of a halogenated pyridine .
Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against hydrazine derivatives for durations exceeding incidental contact. Hydrazines are low-molecular-weight sensitizers that can permeate nitrile in <5 minutes. This guide mandates a Laminate/Barrier glove protocol.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the "Why." The hydrazine functional group (
| Hazard Class | Mechanism of Action | Critical Implication for PPE |
| Skin Sensitization | Haptens bind to skin proteins, triggering immune response. | Zero-tolerance for skin contact. Single exposures can lead to lifelong allergic dermatitis. |
| Acute Toxicity | Systemic absorption via dermal/inhalation routes. | Double-gloving and Fume Hood use are non-negotiable. |
| Corrosivity | Basic nitrogen attacks mucous membranes.[1] | Face Shields required over goggles during synthesis/transfer. |
| Genotoxicity | Potential alkylating agent (Hydrazine derivative). | Contamination Control (doffing procedures) is as vital as wearing PPE. |
The PPE Matrix: A Self-Validating System
Do not rely on generic "Safety Glasses and Gloves" advice. Use this matrix based on task intensity.
Hand Protection (The "Double-Glove" Standard)
Scientific Rationale: Hydrazine derivatives permeate standard 4-mil nitrile gloves rapidly. To maintain dexterity while ensuring chemical resistance, we use a laminate liner.
-
Inner Layer (Barrier): Silver Shield® / 4H® (EVOH/PE Laminate).
-
Function: Chemical impermeability (>480 min breakthrough).[2]
-
Validation: Inflate with air to check for leaks before donning.
-
-
Outer Layer (Sacrificial): 5-8 mil Nitrile (Long Cuff).
-
Function: Mechanical protection and grip (Laminate is slippery).
-
Validation: Inspect for tears every 20 minutes.
-
Respiratory & Eye Protection[4][5][6][7][8][9]
| Component | Standard Operation (Weighing/Synthesis) | High-Risk Operation (Spill/Aerosolization) |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Goggles + Face Shield (8-inch minimum) |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100/OV Respirator (Outside hood only) |
| Body | Lab Coat (Nomex/Cotton blend) + Apron | Tyvek® Coverall (Type 5/6) |
Operational Protocols
Decision Logic: PPE Selection
Use this logic flow to determine the necessary protection level before starting work.
Figure 1: Decision logic for selecting PPE based on engineering controls and exposure duration.
Safe Handling Workflow (Step-by-Step)
-
Pre-Operational Check:
-
Verify Fume Hood Flow: Sash at working height, magnehelic gauge reading normal.
-
Glove Inflation Test: Trap air in the inner laminate glove and squeeze. If it deflates, discard.
-
-
Weighing & Transfer:
-
Never weigh hydrazine derivatives on an open bench. Move the balance into the hood.
-
Use an antistatic gun if the powder is fluffy to prevent dispersal.
-
Technique: Keep hands deep in the hood. Do not make rapid movements that create turbulence.
-
-
Doffing (Removal) - The Critical Step:
-
Most exposures occur here.
-
Step A: Wash outer nitrile gloves with soap/water while still wearing them.
-
Step B: Peel off outer nitrile gloves, turning them inside out. Dispose in solid hazardous waste.
-
Step C: Inspect inner laminate gloves. If clean, reuse; if suspect, dispose.[3]
-
Step D: Wash hands immediately with soap and cool water (warm water opens pores).
-
Decontamination & Disposal Plan
Spill Response (Immediate Action)
Hydrazines are reducing agents.[4] They can be quenched (oxidized), but this reaction is exothermic and can generate gas (
The Deactivation Solution:
-
Preparation: 5% Sodium Hypochlorite (Bleach) diluted 1:10 with water.
-
Note: Avoid high concentrations of bleach, which can generate toxic chloramines.
Figure 2: Sequential workflow for managing spills of hydrazine derivatives.
Waste Disposal
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in a hazardous waste drum labeled "Toxic - Hydrazine Derivative."
-
Liquid Waste: Do NOT mix with oxidizing acids (Nitric, Perchloric) or heavy metals. Segregate into a dedicated "Basic/Organic Toxic" stream.
Emergency Medical Response
Post this section on the lab door.
-
Skin Contact: Immediate flush (15 mins).[5] Do not use solvents (ethanol/DMSO) to wash skin; they increase absorption.
-
Eye Contact: Flush for 15 mins. Hold eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen (medical personnel only).
-
Antidote: There is no specific antidote. Treatment is symptomatic.[5] Inform ER doctors of "Hydrazine Derivative" exposure (risk of methemoglobinemia).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
